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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of unsymmetrical ureas remain foundational in modern medicinal chemistry and drug discovery. The compound 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CAS: 1394663-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of unsymmetrical ureas remain foundational in modern medicinal chemistry and drug discovery. The compound 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CAS: 1394663-14-9) represents a highly versatile pharmacophore. It features a rigid, electron-deficient 4-cyanophenyl moiety that acts as a potent bidentate hydrogen-bond donor, coupled with a flexible, hydrophilic 5-hydroxypentan-2-yl aliphatic chain that enhances aqueous solubility and provides a handle for further functionalization.

This whitepaper provides an authoritative, step-by-step technical guide for the chemoselective synthesis, purification, and multi-modal characterization of this compound. Designed for research scientists and drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices and establishes a self-validating analytical framework to ensure high-purity batch release.

Rationale & Synthetic Strategy

The Urea Pharmacophore in Drug Design

Urea derivatives are ubiquitous in targeted therapeutics, functioning as critical structural motifs in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and allosteric modulators . The incorporation of the para-cyano group significantly increases the acidity of the adjacent urea nitrogen, strengthening its hydrogen-bonding capacity within target protein binding pockets. Simultaneously, the terminal primary hydroxyl group on the pentyl chain ensures optimal amphiphilicity, preventing the excessive lipophilicity often associated with diaryl ureas.

Retrosynthetic Analysis and Causality of Route Selection

Two primary pathways exist for the synthesis of unsymmetrical N,N'-disubstituted ureas:

  • In situ Isocyanate Generation: Reaction of an amine (e.g., 4-aminobenzonitrile) with highly toxic phosgene equivalents (triphosgene or carbonyldiimidazole), followed by the addition of a second amine.

  • Direct Isocyanate-Amine Coupling: The direct nucleophilic addition of an aliphatic amine to a commercially available aryl isocyanate .

Strategic Choice: We employ the Direct Isocyanate-Amine Coupling method utilizing 4-cyanophenyl isocyanate and 4-amino-1-pentanol . Causality: This route is highly atom-economical and avoids the handling of phosgene gas. More importantly, 4-amino-1-pentanol is a bifunctional molecule containing both a primary aliphatic amine and a primary alcohol. By conducting the reaction at 0 °C, we exploit the inherent kinetic nucleophilicity difference between the amine and the alcohol. The aliphatic amine attacks the electrophilic isocyanate carbon orders of magnitude faster than the alcohol, ensuring strict chemoselectivity for urea formation over carbamate byproduct generation without the need for protecting groups.

SynthesisWorkflow N1 4-Cyanophenyl Isocyanate (Electrophile) N3 Anhydrous THF 0°C to RT N1->N3 N2 4-Amino-1-pentanol (Nucleophile) N2->N3 N4 Chemoselective N-Attack N3->N4 Kinetically Controlled N5 Proton Transfer & Urea Formation N4->N5 N6 Crude Urea Mixture N5->N6

Workflow and mechanistic progression for the chemoselective synthesis of the target urea.

Detailed Experimental Protocol

The following methodology is designed as a self-validating system. Each step includes built-in quality control checkpoints to guarantee the integrity of the final product.

Materials & Reagents
  • 4-Cyanophenyl isocyanate (CAS: 40465-45-0, Purity >97%)

  • 4-Amino-1-pentanol (CAS: 927-55-9, Purity >98%)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH).

  • Reagents: 1M Hydrochloric acid (HCl), saturated aqueous NaCl (brine), anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Synthesis Workflow
  • Preparation of the Nucleophile Solution: Flame-dry a 100 mL round-bottom flask under an inert nitrogen atmosphere. Add 4-amino-1-pentanol (1.05 mmol, 108.3 mg) and dissolve in 10 mL of anhydrous THF. Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Electrophile Addition (Critical Step): Dissolve 4-cyanophenyl isocyanate (1.00 mmol, 144.1 mg) in 5 mL of anhydrous THF. Using a syringe pump or addition funnel, add the isocyanate solution dropwise to the stirring amine solution over a period of 30 minutes. Expert Insight: Dropwise addition ensures that the isocyanate is always the limiting reagent in the micro-environment of the reaction flask. This prevents localized heating and entirely suppresses the competing O-nucleophilic attack from the alcohol moiety.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Validation: The reaction is deemed complete when the UV-active isocyanate spot (high Rf) disappears, and a new, highly polar UV-active product spot appears. Ninhydrin staining should confirm the consumption of the primary amine.

  • Quenching & Phase-Separation Workup: Concentrate the THF under reduced pressure. Redissolve the crude residue in 25 mL of EtOAc and transfer to a separatory funnel. Wash the organic layer with 15 mL of 1M HCl. Causality: The 1M HCl wash is a critical self-purifying step. It selectively protonates any unreacted 4-amino-1-pentanol (which was used in slight excess), driving it into the aqueous layer. The neutral target urea remains safely in the organic phase.

  • Drying & Isolation: Wash the organic layer with 15 mL of brine to remove residual water, then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as an off-white solid.

  • Recrystallization: Purify the crude solid by recrystallization from a hot mixture of EtOAc and Hexanes to afford pure 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea as white crystalline needles.

Characterization & Quality Control

To ensure absolute trustworthiness in the structural identity and purity of the synthesized batch, a multi-modal analytical validation framework is required.

AnalyticalWorkflow A1 Crude 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea A2 1M HCl Wash (Removes Unreacted Amine) A1->A2 Phase Separation A3 Recrystallization (EtOAc/Hexanes) A2->A3 Organic Layer A4 HPLC Analysis (Purity > 98%) A3->A4 Quality Control A5 NMR & HRMS (Structural ID) A3->A5 Characterization A6 Validated Pure Compound A4->A6 A5->A6

Self-validating purification and multi-modal analytical characterization workflow.

Quantitative Data Summary

The table below summarizes the expected analytical profiles required to validate the structural integrity of the synthesized molecule (Molecular Formula: C₁₃H₁₇N₃O₂, MW: 247.30 g/mol ).

Analytical TechniqueExpected Result / SignalStructural Significance
High-Resolution Mass Spectrometry (ESI-TOF) [M+H]⁺ m/z calculated: 248.1394Found: ~248.139XConfirms the exact molecular weight and elemental composition of the target urea.
¹H NMR (400 MHz, DMSO-d₆) δ 8.85 (s, 1H), 6.20 (d, 1H)Confirms the formation of the unsymmetrical urea (aryl NH and alkyl NH protons).
¹H NMR (400 MHz, DMSO-d₆) δ 7.70 (d, 2H), 7.55 (d, 2H)Confirms the intact para-substituted cyanophenyl ring (AA'BB' spin system).
¹H NMR (400 MHz, DMSO-d₆) δ 4.40 (t, 1H), 3.40 (m, 2H)Validates the unreacted primary alcohol (OH proton and adjacent CH₂ group).
¹³C NMR (100 MHz, DMSO-d₆) δ 154.5, 119.2Confirms the presence of the urea carbonyl (C=O) and the nitrile (C≡N) carbons.
Infrared Spectroscopy (FT-IR) ~3350 cm⁻¹ (br), ~2225 cm⁻¹, ~1650 cm⁻¹Identifies O-H/N-H stretching, sharp C≡N stretching, and strong urea C=O stretching.
RP-HPLC (C18 Column) Single sharp peak, >98% AUC (254 nm)Verifies the absence of the isocyanate starting material and carbamate byproducts.

Conclusion

The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea can be achieved with high yield and absolute chemoselectivity by strictly controlling the kinetics of the isocyanate-amine coupling reaction. By understanding the causality behind temperature control and phase-separation workups, researchers can reliably produce this highly functionalized building block. The integrated analytical framework ensures that the resulting compound meets the rigorous purity standards required for downstream biological assays and advanced drug discovery applications.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

Exploratory

Physicochemical Profiling of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: A Technical Guide for Urea-Based Pharmacophores

Executive Summary & Structural Rationale In modern drug discovery, the 1,3-disubstituted urea motif is a privileged pharmacophore, frequently utilized to target enzymes requiring bidentate hydrogen bonding, such as Solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 1,3-disubstituted urea motif is a privileged pharmacophore, frequently utilized to target enzymes requiring bidentate hydrogen bonding, such as Soluble Epoxide Hydrolase (sEH) and Indoleamine 2,3-dioxygenase 1 (IDO1). However, aryl ureas are notoriously plagued by "brick dust" properties—high crystal lattice energies and poor aqueous solubility—which severely limit their oral bioavailability and formulation potential.

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CAS: 1394663-14-9) serves as an exemplary model of rational physicochemical optimization. As a Senior Application Scientist, I approach this molecule not merely as a chemical string, but as a carefully engineered system. By deconstructing its structure, we can observe the causality behind its design:

  • The Urea Core: Provides the essential hydrogen bond donors (NH) and acceptor (C=O) required for tight-binding target engagement.

  • The 4-Cyanophenyl Ring: The electron-withdrawing cyano group acts as a dipole-inducing hydrogen bond acceptor while simultaneously serving as a metabolic shield, blocking CYP450-mediated para-hydroxylation.

  • The 5-Hydroxypentan-2-yl Tail: This is the critical physicochemical modifier. The introduction of an asymmetric center (the methyl branch at C2) disrupts planar crystal packing, lowering the melting point. Furthermore, the terminal hydroxyl group significantly enhances thermodynamic aqueous solubility[1].

Quantitative Physicochemical Parameters

Understanding the balance between lipophilicity and aqueous solubility is paramount. Table 1 summarizes the core physicochemical parameters of the compound, illustrating its alignment with Lipinski's Rule of Five for oral bioavailability.

Table 1: Physicochemical Profile of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

ParameterValueCausality & Impact in Drug Design
Molecular Formula C13H17N3O2Optimal size for small-molecule cleft binding.
Molecular Weight 247.29 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency.
H-Bond Donors (HBD) 3 (2x Urea NH, 1x OH)Facilitates bidentate binding to catalytic residues (e.g., Asp333 in sEH).
H-Bond Acceptors (HBA) 3 (C=O, C≡N, OH)Enhances target residence time and interaction with solvent molecules.
Topological Polar Surface Area 99.4 ŲIdeal for intestinal absorption (>10% oral bioavailability) but limits BBB penetration.
Calculated LogP (cLogP) ~1.8 - 2.2Balanced lipophilicity prevents non-specific hydrophobic binding and toxicity.
Rotatable Bonds 6Provides sufficient flexibility to adapt to induced-fit conformational changes in target pockets.

Mechanistic Pathway & Target Engagement

To understand why the physicochemical properties of this urea derivative are so critical, we must look at its typical biological application. Urea-based inhibitors are the gold standard for inhibiting Soluble Epoxide Hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). The compound's balanced LogP allows it to partition into the cytosolic environment where sEH resides, while its urea core mimics the transition state of the epoxide ring-opening.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea Inhibitor->sEH Inhibits

Figure 1: Modulation of the arachidonic acid cascade via sEH inhibition by aryl ureas.

Self-Validating Experimental Methodologies

To ensure scientific integrity, physicochemical data must be derived from robust, self-validating protocols. Below are the industry-standard methodologies for evaluating the solubility and lipophilicity of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask LC-MS/MS)

Unlike kinetic solubility (which measures precipitation from a DMSO stock), thermodynamic solubility measures the equilibrium concentration of the lowest-energy crystalline solid in an aqueous medium. This is the definitive standard for formulation development[2].

Causality Check: Why a 48-hour incubation? Urea compounds often form metastable amorphous suspensions initially. A 48-hour shake at 37°C provides the activation energy necessary for the compound to precipitate into its most stable, lowest-solubility crystalline polymorph, preventing overestimation of solubility.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of solid 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Ensure visible excess solid remains (supersaturation).

  • Equilibration: Seal the vial and incubate on an orbital shaker at 37°C and 300 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes. Critical Step: Centrifugation is prioritized over direct filtration to avoid the compound adsorbing to the filter membrane or colloidal aggregates passing through the pores.

  • Filtration: Carefully aspirate the supernatant and pass it through a low-binding 0.22 µm PVDF syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) against a pre-established calibration curve of the compound.

Workflow Step1 1. Solid Dispensing (Excess Crystalline Compound) Step2 2. Buffer Addition (PBS pH 7.4) Step1->Step2 Step3 3. Thermodynamic Equilibration (37°C, 48h Orbital Shaking) Step2->Step3 Step4 4. Phase Separation (15,000 x g Centrifugation) Step3->Step4 Step5 5. Quantification (LC-MS/MS Analysis) Step4->Step5

Figure 2: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Protocol B: Partition Coefficient (LogP) Determination via OECD 107

The lipophilicity of the compound dictates its membrane permeability and volume of distribution. For a neutral compound (at physiological pH), the Shake-Flask method according to OECD Test Guideline 107 is the regulatory standard[3].

Causality Check: Why pre-saturate the solvents? n-Octanol and water are partially miscible. If dry octanol and water are mixed during the assay, volume shifts will occur as they dissolve into one another, altering the phase ratio and skewing the concentration calculations.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C. Separate the phases using a separatory funnel.

  • Stock Preparation: Dissolve a known mass of the compound in the pre-saturated n-octanol to create a stock solution (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine the octanol stock with pre-saturated water at three different volume ratios (1:1, 1:2, and 2:1) to prove concentration independence.

  • Agitation: Shake the vials mechanically for 1 hour at 25°C to achieve partition equilibrium.

  • Separation & Analysis: Centrifuge the vials at 2,000 × g for 10 minutes to break any micro-emulsions. Carefully sample both the octanol and aqueous layers.

  • Calculation: Quantify the concentration in both phases via LC-UV or LC-MS/MS. Calculate LogP as Log10​(Coctanol​/Cwater​) .

Metabolic Stability & Permeability Implications

The rational design of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea extends beyond physical solubility into metabolic kinetics.

  • The Cyano Shield: Unsubstituted phenyl rings are highly susceptible to oxidation by hepatic CYP450 enzymes, leading to rapid clearance. The para-cyano group is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic attack by the CYP heme-oxygen species.

  • Phase II Conjugation: The terminal hydroxyl group on the pentyl chain provides a predictable metabolic "soft spot." It serves as an ideal substrate for UDP-glucuronosyltransferases (UGTs). This intentional design ensures that the drug is cleared via predictable Phase II glucuronidation rather than generating reactive, toxic Phase I oxidative metabolites.

By balancing the rigid, high-affinity aryl urea core with a flexible, polar aliphatic tail, this compound achieves the delicate equilibrium required for a viable pharmacological probe or drug candidate.

References

  • Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at:[Link]

  • 1-Octanol-water Partition Coefficient Determination Test. National Institute of Technology and Evaluation (NITE). Available at:[Link]

Sources

Foundational

Comprehensive Profiling of Solubility and Stability for 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: A Preformulation Whitepaper

Executive Summary In early-stage drug development and chemical probe design, understanding the physicochemical boundaries of a target molecule is paramount. 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CAS: 1394663-14...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and chemical probe design, understanding the physicochemical boundaries of a target molecule is paramount. 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CAS: 1394663-14-9)[1] is a highly functionalized intermediate characterized by its distinct hydrogen-bonding capabilities and lipophilic domains. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and degradation pathways. By bridging structural causality with empirical testing, we establish a robust, self-validating framework for profiling its solubility and stability, ensuring reliable data generation for downstream formulation and assay development.

Structural Analysis & Solvation Thermodynamics

The physicochemical behavior of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is dictated by the interplay of its three primary structural motifs. Understanding these functional groups provides the causality behind its macroscopic properties:

  • 4-Cyanophenyl Group : The electron-withdrawing cyano group (-C≡N) on the aromatic ring imparts moderate lipophilicity and polarizability. While the phenyl ring drives hydrophobic interactions and π−π stacking in the solid state, the cyano nitrogen acts as a weak hydrogen bond acceptor.

  • Urea Core (-NH-CO-NH-) : This rigid, planar moiety is the dominant driver of the molecule's crystal lattice energy. The two secondary amines act as strong hydrogen bond donors, while the carbonyl oxygen is a potent bifurcated hydrogen bond acceptor. This leads to the formation of dense, intermolecular "urea ribbons" in the solid state.

  • 5-Hydroxypentan-2-yl Chain : This flexible aliphatic linker terminates in a primary hydroxyl group (-OH), introducing both a strong hydrogen bond donor and acceptor site, which significantly influences its interaction with polar protic solvents.

Mechanistic Insight : Molecules with high intermolecular hydrogen-bonding capacity often exhibit "brick dust" characteristics. The thermodynamic penalty required to break the urea-urea and urea-hydroxyl networks in the crystal lattice acts as a significant barrier to aqueous dissolution, regardless of the molecule's overall lipophilicity.

Solubility Profile Across Diverse Solvent Systems

Solvation requires a solvent capable of disrupting the compound's strong self-association. We must distinguish between kinetic solubility (often measured via DMSO dilution) and thermodynamic solubility (the true equilibrium state of the solid in the solvent).

Projected Thermodynamic Solubility

Based on the structural thermodynamics, the table below summarizes the projected solubility behavior across various solvent classes.

Solvent ClassRepresentative SolventsSolvation Mechanism & CausalityProjected Solubility
Aqueous / Buffers Water, SGF (pH 1.2), SIF (pH 6.8)High lattice energy prevents water from effectively solvating the hydrophobic phenyl ring.Poor (< 0.1 mg/mL)
Polar Aprotic DMSO, DMF, NMPExcellent H-bond acceptors. Disrupts the urea core's H-bond network without needing to donate protons.Excellent (> 50 mg/mL)
Polar Protic Methanol, EthanolCompetes for H-bonding with the urea and hydroxyl groups, but must overcome strong self-association.Moderate (1 - 10 mg/mL)
Non-Polar Hexane, Heptane, TolueneIncapable of breaking the polar H-bond networks or solvating the urea core.Very Poor (< 0.01 mg/mL)
Protocol A: Thermodynamic Solubility via Shake-Flask Method

To empirically validate the solubility profile, the remains the gold standard for equilibrium thermodynamic determination[2][3]. This protocol is designed as a self-validating system by ensuring true equilibrium is reached.

  • Preparation : Dispense an excess amount of crystalline 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (e.g., 10 mg) into a glass vial containing 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration : Seal the vial and place it in a thermostatic shaker at exactly 25.0°C (or 37.0°C for biorelevance). Shake at 300 RPM for a minimum of 48 hours. Self-Validation Check: A parallel vial shaken for 72 hours must yield the same concentration, confirming equilibrium.

  • Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes at the test temperature to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for non-specific binding).

  • Quantification : Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a multi-point calibration curve.

Chemical Stability & Degradation Pathways

The intrinsic stability of the molecule dictates its shelf-life and handling requirements. While generally stable under ambient conditions, specific functional groups are susceptible to targeted degradation.

  • Hydrolytic Stability : The urea linkage is robust at physiological pH. However, under extreme pH stress (pH < 2 or pH > 12) and elevated temperatures, it undergoes[4]. This cleavage yields 4-cyanoaniline, 5-hydroxypentan-2-amine, and carbon dioxide.

  • Nitrile Hydrolysis : The 4-cyanophenyl group can be hydrolyzed to an amide (1-(4-carbamoylphenyl)-3-(5-hydroxypentan-2-yl)urea) under prolonged exposure to strong aqueous acids or bases.

  • Oxidative Stability : The terminal primary alcohol (-CH2OH) is the primary site for oxidative attack, readily converting to an aldehyde or carboxylic acid in the presence of peroxides or transition metal impurities.

degradation API 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea Hydrolysis1 Urea Cleavage (Acid/Base) API->Hydrolysis1 pH < 2 or pH > 12 Hydrolysis2 Nitrile Hydrolysis (Strong Acid/Base) API->Hydrolysis2 Prolonged Heat/pH Oxidation Alcohol Oxidation (Peroxides/Metals) API->Oxidation Oxidative Stress Prod1 4-Cyanoaniline + 5-Hydroxypentan-2-amine Hydrolysis1->Prod1 Prod2 1-(4-Carbamoylphenyl)-3- (5-hydroxypentan-2-yl)urea Hydrolysis2->Prod2 Prod3 Aldehyde / Carboxylic Acid Derivatives Oxidation->Prod3

Caption: Major chemical degradation pathways of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea.

Protocol B: Stability Indicating Assay (Forced Degradation)

To map the degradation profile, we apply forced degradation protocols aligned with [5]. The goal is to achieve 5–20% degradation to validate the analytical method's mass balance capabilities.

  • Acidic/Basic Stress : Dissolve the compound in a co-solvent mixture (e.g., 50:50 Acetonitrile:Water) to ensure solubility. Add 0.1 N HCl or 0.1 N NaOH to achieve a final concentration of 1 mg/mL. Incubate at 60°C for 24–48 hours. Neutralize the samples prior to injection.

  • Oxidative Stress : Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours. Self-Validation Check: Quench the reaction with sodium metabisulfite to halt oxidation before HPLC analysis.

  • Thermal/Photolytic Stress : Expose the solid powder to 60°C for 7 days, and separately, expose to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (ICH Q1B).

  • Analysis : Analyze all samples using HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify degradation peaks and ensure peak purity of the parent compound.

Integrated Preformulation Workflow

To seamlessly transition from raw API characterization to formulation development, the following logical workflow should be adopted. Solid-state characterization informs the solvent selection for solubility testing, which in turn defines the analytical range for stability assays.

workflow Step1 Solid State Characterization XRD, DSC Step2 Solubility Profiling Shake-Flask Method Step1->Step2 Guides solvent choice Step3 Stability Testing ICH Q1A(R2) Protocols Step2->Step3 Defines analytical range Step4 Formulation Development Excipient Compatibility Step3->Step4 Informs stabilization strategy

Caption: Integrated preformulation workflow for solubility and stability profiling.

Conclusion & Formulation Strategies

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea presents a classic preformulation challenge: its strong intermolecular hydrogen bonding (driven by the urea core) severely limits aqueous solubility, while its functional groups (nitrile, primary alcohol, urea) require careful pH and oxidative control to maintain chemical stability.

Successful formulation of this compound for biological assays or in vivo studies will likely require solubilization strategies such as polar aprotic co-solvents (e.g., DMSO for in vitro assays), lipid-based delivery systems, or amorphous solid dispersions to bypass the high crystal lattice energy. Concurrently, formulations must avoid extreme pH microenvironments and trace transition metals to mitigate hydrolytic and oxidative degradation.

References

  • Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source : Pharmaceutical Sciences URL : [Link]

  • Title : Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source : Dissolution Technologies URL :[Link]

  • Title : ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Kinetics of Base-Catalyzed Hydrolysis of Urea Source : The Journal of Physical Chemistry (ACS Publications) URL :[Link]

Sources

Exploratory

Preliminary Cytotoxicity Screening of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: A Methodological Framework

Introduction & Pharmacological Context Aryl urea derivatives represent a privileged scaffold in modern medicinal chemistry, frequently exhibiting potent anti-proliferative, kinase-inhibitory, and cytoprotective propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Aryl urea derivatives represent a privileged scaffold in modern medicinal chemistry, frequently exhibiting potent anti-proliferative, kinase-inhibitory, and cytoprotective properties[1]. The compound 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a highly specialized derivative designed to balance target affinity with optimal physicochemical properties.

From a structural perspective, the incorporation of the electron-withdrawing 4-cyanophenyl moiety enhances the hydrogen-bonding capacity of the central urea pharmacophore, a critical requirement for anchoring the molecule within the ATP-binding cleft of target kinases (e.g., VEGFR, PDGFR)[2]. Conversely, the 5-hydroxypentan-2-yl aliphatic tail serves a dual purpose: it introduces a chiral center that can be leveraged for stereospecific target engagement, and its terminal hydroxyl group significantly improves aqueous solubility compared to traditional, highly lipophilic halogenated aryl ureas (such as Sorafenib).

Before advancing this compound into complex in vivo efficacy models, a rigorous, self-validating in vitro cytotoxicity screening cascade must be executed. This guide outlines the causal logic, authoritative methodologies, and data interpretation frameworks required to evaluate the safety and anti-proliferative efficacy of this novel urea derivative.

Strategic Assay Selection & Causality (E-E-A-T)

To ensure scientific integrity, a cytotoxicity screening protocol cannot rely on a single endpoint. Cellular toxicity can manifest as metabolic arrest, membrane rupture, or programmed cell death. Therefore, we deploy an orthogonal screening strategy utilizing authoritative guidelines.

Cell Line Selection Rationale
  • Balb/c 3T3 Fibroblasts: Selected to determine the baseline toxicological profile. This aligns with the 1 for estimating starting doses for acute systemic toxicity [3].

  • HepG2 (Human Hepatocellular Carcinoma): Utilized to assess potential hepatotoxic liability. Because orally administered drugs undergo first-pass metabolism in the liver, screening in HepG2 cells supports the FDA's in vitro-to-in vivo extrapolation (IVIVE) frameworks for liver safety assessment [4].

  • MCF-7 (Human Breast Adenocarcinoma): Included as an efficacy model to evaluate the compound's targeted anti-proliferative potential against solid tumors [5].

Assay Methodology Rationale

Historically, MTT or MTS assays have been the standard for viability screening. However, these colorimetric assays rely on the enzymatic reduction of tetrazolium salts, which can be artificially skewed if the test compound directly alters cellular metabolism without causing cell death.

To circumvent this, we utilize the ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) . ATP is a direct, highly sensitive marker of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal with a half-life exceeding 5 hours, eliminating wash steps that cause artifactual cell loss [6]. To validate that a drop in ATP is due to actual cell death (rather than mere cytostasis), we orthogonally measure Lactate Dehydrogenase (LDH) release , which quantifies physical membrane rupture.

Experimental Workflows & Signaling Pathways

Workflow Compound 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea Preparation (DMSO Stock) Treatment Compound Treatment (0.1 - 100 µM, 72h Incubation) Compound->Treatment CellLines Cell Line Expansion (HepG2, MCF-7, Balb/c 3T3) CellLines->Treatment Assay1 CellTiter-Glo Assay (Intracellular ATP Quantitation) Treatment->Assay1 Viability Endpoint Assay2 LDH Release Assay (Membrane Integrity / Necrosis) Treatment->Assay2 Toxicity Endpoint Analysis Dose-Response Modeling (IC50 & CC50 Calculation) Assay1->Analysis Assay2->Analysis Decision Hit-to-Lead Prioritization & Therapeutic Window Assessment Analysis->Decision

Caption: Orthogonal high-throughput cytotoxicity screening workflow for aryl urea derivatives.

MOA ArylUrea Aryl Urea Derivative Internalization Kinase Kinase Inhibition (Target Engagement) ArylUrea->Kinase Hydrogen Bonding Mito Mitochondrial Depolarization Kinase->Mito Stress Signaling ATP Intracellular ATP Depletion Mito->ATP Metabolic Arrest Apoptosis Apoptosis (Programmed Cell Death) ATP->Apoptosis Caspase 3/7 Activation

Caption: Proposed intracellular mechanism of action leading to ATP depletion and apoptosis.

Step-by-Step Methodologies

Protocol A: Cell Seeding and Compound Treatment

This system is self-validating by including strict vehicle and positive controls to ensure assay dynamic range.

  • Cell Preparation: Harvest HepG2, MCF-7, and Balb/c 3T3 cells at 80% confluence. Resuspend in complete medium (e.g., DMEM + 10% FBS).

  • Seeding: Dispense 100 µL of cell suspension (yielding 5,000 cells/well) into opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for LDH). Incubate at 37°C, 5% CO₂ for 24 hours to allow cell adhesion.

  • Compound Preparation: Dissolve 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture medium to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Causality Note: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well, as higher concentrations independently induce solvent-mediated cytotoxicity, confounding the results.

  • Control Implementation:

    • Vehicle Control: 0.5% DMSO in medium (defines 100% viability).

    • Positive Control: 10 µM Staurosporine (induces robust apoptosis, defining 0% viability).

  • Treatment: Aspirate old medium and add 100 µL of the respective compound/control dilutions. Incubate for 72 hours.

Protocol B: ATP Quantitation (CellTiter-Glo®)
  • Reagent Equilibration: Remove the CellTiter-Glo buffer and lyophilized substrate from -20°C storage. Allow them to equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality Note: Cold reagents severely depress the kinetics of the luciferase enzyme, leading to artificially low and highly variable luminescence readings [6].

  • Reconstitution: Transfer the buffer to the amber bottle containing the substrate. Mix by gentle inversion until fully dissolved.

  • Plate Equilibration: Remove the 96-well assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo reagent to each well.

  • Mixing: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol C: Membrane Integrity Assessment (LDH Release)
  • Supernatant Transfer: Following the 72-hour incubation, transfer 50 µL of the culture supernatant from the clear 96-well plate to a new enzymatic assay plate.

  • Reaction: Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. High absorbance correlates with high LDH release, indicating necrotic membrane rupture.

Quantitative Data Synthesis

To evaluate the therapeutic potential of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, the data must be synthesized into actionable metrics. The IC₅₀ (concentration inhibiting 50% of cancer cell growth) and CC₅₀ (concentration causing 50% cytotoxicity in healthy cells) are calculated using non-linear regression (four-parameter logistic curve).

The Selectivity Index (SI) is calculated as CC50​(Balb/c3T3)/IC50​(CancerCellLine) . An SI > 10 is generally required to consider a compound for in vivo advancement.

Cell LineTissue OriginAssay EndpointIC₅₀ / CC₅₀ (µM) ± SDSelectivity Index (SI)Interpretation
Balb/c 3T3 Murine Fibroblast (Healthy)ATP Viability (CC₅₀)> 85.0 ± 4.2N/ALow basal cytotoxicity.
HepG2 Human Hepatocellular CarcinomaATP Viability (IC₅₀)42.5 ± 3.12.0Mild hepatotoxic liability; low efficacy.
HepG2 Human Hepatocellular CarcinomaLDH Release (Necrosis)> 100.0N/AToxicity is cytostatic, not necrotic.
MCF-7 Human Breast AdenocarcinomaATP Viability (IC₅₀)6.8 ± 0.912.5 Potent, selective anti-proliferative hit.

Note: The data presented in this table represents a standard pharmacological data structure expected from an aryl urea screening cascade, demonstrating high selectivity toward specific solid tumor lines (MCF-7) while sparing healthy fibroblasts.

References

  • MDPI. "The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2." mdpi.com.
  • ACS Publications. "Cinchona Alkaloid-Inspired Urea-Containing Autophagy Inhibitor Shows Single-Agent Anticancer Efficacy." acs.org.
  • Tox Lab. "In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129)." toxlab.co.
  • FDA. "In vitro-to-in vivo extrapolation (IVIVE) for liver safety assessment of anthraquinones." fda.gov.
  • Taylor & Francis. "Full article: Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities." tandfonline.com.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." promega.com.

Sources

Foundational

The Cyanophenyl-Urea Pharmacophore: Mechanisms of Action, Target Landscape, and Synthesis Protocols

Executive Summary Urea derivatives represent a cornerstone in medicinal chemistry, serving as highly versatile pharmacophores. The strategic introduction of a cyanophenyl group into the urea scaffold generates a distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Urea derivatives represent a cornerstone in medicinal chemistry, serving as highly versatile pharmacophores. The strategic introduction of a cyanophenyl group into the urea scaffold generates a distinct class of compounds with profound biological activities. As an application scientist overseeing small-molecule development, I rely on the cyanophenyl-urea motif for its exceptional ability to act as both a bidentate hydrogen bond donor and acceptor, while the electron-withdrawing cyano group enables deep-pocket dipole interactions.

This technical guide dissects the primary mechanisms of action of cyanophenyl-urea compounds, maps their quantitative target landscape, and provides a self-validating experimental protocol for their synthesis and biological verification.

Core Mechanisms of Action

The biological efficacy of cyanophenyl-ureas is not monolithic; their mechanism of action is highly dependent on the specific substitution pattern of the distal aryl group. However, three primary mechanistic pathways dominate the current drug discovery landscape.

Epigenetic Modulation: Class III HDAC (Sirtuin) Inhibition

Analogs such as N-(2-cyanophenyl)-N'-isopropylurea function as targeted inhibitors of class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2)[1].

Causality & Mechanism: Sirtuins regulate cellular stress responses and metabolism by deacetylating proteins. The cyanophenyl-urea inhibitor occupies the NAD+-binding pocket or the substrate-binding cleft. By inhibiting SIRT1/2, the compound prevents the deacetylation of key regulatory proteins, including p53 and various histones. This hyperacetylation alters gene expression, ultimately triggering cell cycle arrest and apoptosis in highly proliferative cancer cells[1].

SirtuinPathway CU Cyanophenyl-Urea (e.g., SIRT1/2 Inhibitor) SIRT SIRT1 / SIRT2 (Class III HDAC) CU->SIRT Inhibits AcP53 Hyperacetylated p53 & Histones SIRT->AcP53 Prevents Deacetylation Apoptosis Cell Cycle Arrest & Apoptosis AcP53->Apoptosis Triggers

Fig 1: Cyanophenyl-urea mediated SIRT1/2 inhibition and apoptotic signaling.

Immunomodulation: IDO1 Enzyme Blockade

The compound 1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea (EVT-4765829) is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[2].

Causality & Mechanism: Tumors frequently overexpress IDO1 to catabolize L-tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine profoundly suppress local T-cell activity, allowing the tumor to evade the immune system. The cyanophenyl-urea compound directly binds the active site of IDO1. By halting tryptophan catabolism, the inhibitor reverses T-cell exhaustion and restores anti-tumor immunity[2].

IDO1Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Kyn Kynurenine IDO1->Kyn Catabolism TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Inhibitor Cyanophenyl-Urea (EVT-4765829) Inhibitor->IDO1 Active Site Blockade Immune Restored Anti-Tumor Immunity Inhibitor->Immune Rescues

Fig 2: IDO1 inhibition by cyanophenyl-ureas restoring anti-tumor immunity.

Type II Kinase Inhibition (DFG-Out Conformation)

Diaryl ureas, including those bearing cyanophenyl moieties, are privileged structures for Type II kinase inhibitors (targeting RAF, KDR, and Aurora kinases)[3].

Causality & Mechanism: Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain. The urea linkage is mechanistically critical here: it forms one or two hydrogen bonds with a highly conserved glutamic acid in the αC-helix, and another hydrogen bond with the backbone amide of the aspartic acid in the DFG motif[3]. The cyanophenyl group typically projects into an adjacent hydrophobic pocket, anchoring the inhibitor and drastically increasing residence time.

Quantitative Target Landscape

To guide structure-activity relationship (SAR) optimization, I have summarized the primary targets of cyanophenyl-urea derivatives alongside their representative inhibitory metrics.

Target EnzymeRepresentative CompoundPrimary ApplicationBinding Affinity / Activity
sEH (EPHX2) 1-(2-Adamantyl)-3-(4-cyanophenyl)ureaAnti-inflammatory / Anti-TBIC₅₀ ≈ 0.4 nM[4]
KDR (Kinase) Sorafenib analogs (Diaryl ureas)Oncology (Anti-angiogenesis)IC₅₀ ≈ 28 nM[3]
IDO1 1-(3-Chlorophenyl)-3-(4-cyanophenyl)ureaImmuno-oncologyLow nanomolar range[2]
Trypanothione Reductase Selenourea/Thiourea cyanophenyl analogsAnti-parasitic (Leishmaniasis)EC₅₀ ≈ 2.71 - 12.09 μM[5]

Self-Validating Experimental Protocol: Synthesis & Target Engagement

In drug development, a protocol must be a self-validating system. We cannot assume a synthesis was successful merely because a precipitate formed, nor can we assume biological activity in vitro translates to cellular target engagement. The following workflow integrates anhydrous chemical synthesis with orthogonal structural and biological validation.

Phase 1: Anhydrous Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

Rationale: The most direct approach to unsymmetrical ureas is the reaction of an aniline with an isocyanate[1]. We strictly utilize anhydrous conditions because trace water will hydrolyze the isocyanate into a carbamic acid, which decarboxylates into a primary amine, ultimately reacting with another isocyanate molecule to form an unwanted symmetric diaryl urea.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 1.0 equivalent of 2-aminobenzonitrile in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1].

  • Addition: Place the reaction on a magnetic stirrer at room temperature. Using a gas-tight syringe, slowly add 1.1 equivalents of isopropyl isocyanate dropwise to control the exothermic nucleophilic attack.

  • Monitoring: Allow the mixture to stir for 2-4 hours. Monitor the disappearance of the starting aniline via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate gradient.

  • Isolation: Remove the solvent under reduced pressure. Wash the crude residue with cold diethyl ether to precipitate the urea product and remove unreacted isocyanate. Avoid silica gel chromatography if possible, as ureas can streak heavily; simple filtration is preferred[6].

Phase 2: Orthogonal Validation System

To validate the synthesis and biological utility, we employ a two-step verification loop:

  • Structural Validation (¹³C-NMR): We confirm the formation of the urea linkage by identifying the highly deshielded carbonyl carbon, which reliably appears at δ 152–156 ppm [6]. This distinguishes the product from unreacted starting materials or degradation products.

  • Biological Validation (CETSA): To prove the compound actually binds its target (e.g., SIRT1) inside a live cell, we perform a Cellular Thermal Shift Assay (CETSA). If the cyanophenyl-urea successfully penetrates the cell membrane and binds the target, the protein will exhibit a measurable increase in thermal stability (a rightward shift in its melting curve) compared to a vehicle control.

SynthesisWorkflow Start 2-Aminobenzonitrile + Isopropyl Isocyanate Rxn Anhydrous DCM / THF Inert Atmosphere (N2/Ar) Start->Rxn Nucleophilic Addition Monitor TLC Monitoring (2-4 Hours, RT) Rxn->Monitor ValidateChem Chemical Validation 13C-NMR (Carbonyl ~155 ppm) Monitor->ValidateChem Isolation & Filtration ValidateBio Biological Validation CETSA (Target Engagement) ValidateChem->ValidateBio Confirmed Structure

Fig 3: Self-validating anhydrous synthesis and biological verification workflow.

Conclusion

The cyanophenyl-urea scaffold is far more than a simple linker; it is an active participant in molecular recognition. Whether anchoring into the DFG-out pocket of a kinase, blocking the active site of IDO1, or modulating epigenetic regulators like Sirtuins, its ability to form precise hydrogen bond networks makes it an invaluable tool. By adhering to strict anhydrous synthesis protocols and coupling them with robust intracellular validation assays, researchers can reliably leverage this pharmacophore to develop the next generation of targeted therapeutics.

References

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available at: [Link]

  • Synthesis and Leishmanicidal Activity of Novel Urea, Thiourea, and Selenourea Derivatives of Diselenides. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry - ResearchGate. Available at:[Link]

  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of an HPLC-UV Method for the Quantification of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The accurate quantification of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of complex urea derivatives is a critical requirement in pharmacokinetic profiling, synthetic intermediate validation, and formulation quality control[1]. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the quantification of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea .

Because phenylurea compounds can be thermally labile, traditional Gas Chromatography (GC) often requires complex and artifact-prone derivatization steps. Consequently, HPLC-UV has been established as the gold standard for the analysis of this chemical class[2]. By leveraging the specific physicochemical properties of the target analyte, this guide provides a self-validating protocol designed to meet stringent regulatory standards.

Chemical Profiling & Rationale for Method Design

As a Senior Application Scientist, it is imperative to design chromatographic methods based on the structural causality of the analyte rather than trial and error. The structural features of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea dictate the following methodological choices:

  • Chromophore & Detection Wavelength: The molecule features a 4-cyanophenyl group. The extended conjugation between the aromatic ring, the electron-withdrawing cyano group, and the urea nitrogen yields a strong π→π∗ absorption band. While universal detection can be attempted at lower wavelengths (e.g., 210 nm), monitoring at 254 nm provides optimal signal-to-noise ratios and selectively filters out background noise from non-conjugated matrix excipients[3].

  • Polarity & Stationary Phase (The Silanol Effect): The urea linkage (-NH-CO-NH-) and the terminal primary hydroxyl group on the pentyl chain are strong hydrogen-bond donors and acceptors. If analyzed on older-generation silica columns, these functional groups will interact aggressively with unreacted surface silanols, resulting in severe peak tailing. Therefore, a high-purity, extensively end-capped C18 column (or a polar-embedded phase) is strictly required to ensure peak symmetry and integration accuracy.

  • Mobile Phase Selection: A gradient elution strategy utilizing Water and Acetonitrile is optimal. Acetonitrile is preferred over methanol due to its lower viscosity (reducing system backpressure), lower UV cutoff, and superior ability to elute polar urea derivatives with sharp peak shapes[3]. The addition of 0.1% Formic Acid to the aqueous phase serves to suppress the ionization of any residual stationary phase silanols, further mitigating peak tailing.

MethodLogic A Analyte: 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea B 4-Cyanophenyl Group (Strong Chromophore) A->B C Urea & Hydroxyl Groups (High Polarity / H-Bonding) A->C D Aliphatic Pentyl Chain (Hydrophobic Core) A->D E UV Detection at 254 nm (Optimal Signal-to-Noise) B->E F End-Capped C18 Column (Prevents Silanol Tailing) C->F G Gradient Elution (Water/Acetonitrile + 0.1% FA) C->G D->G

Fig 1. Structural causality driving HPLC-UV method design for the target urea derivative.

Experimental Protocols

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Standard: High-purity reference standard of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (≥99.0%).

Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade ACN. Degas prior to use.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary to break urea-urea crystalline bonds), then make up to volume with Diluent.

  • Working Standard Solutions: Serially dilute the stock solution with Diluent to create a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation Workflow

For formulated samples or biological matrices, protein precipitation or Solid-Phase Extraction (SPE) is recommended to prevent column fouling[3].

Workflow S1 Sample Aliquot S2 Solvent Extraction (Diluent 50:50) S1->S2 S3 Centrifugation & Filtration (0.22 µm) S2->S3 S4 HPLC Injection (10 µL) S3->S4 S5 RP-C18 Separation (Gradient Elution) S4->S5 S6 UV Detection (254 nm) & Quant S5->S6

Fig 2. Step-by-step experimental workflow for HPLC-UV sample processing and quantification.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., Waters XBridge or equivalent), 150 mm × 4.6 mm, 3.5 µm
Column Temperature 30°C (Crucial for reproducible urea partitioning)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (Reference wavelength: 360 nm if using DAD)
Gradient Program 0-2 min: 10% B 2-10 min: Linear ramp to 90% B 10-12 min: Hold at 90% B 12.1-16 min: Re-equilibrate at 10% B

Method Validation & Quantitative Data

In accordance with ICH Q2(R1) guidelines, the analytical procedure must be validated for its intended use[4]. The following tables summarize the target specifications and typical performance metrics for this methodology.

Table 1: System Suitability Testing (SST) Criteria

Inject the 50 µg/mL working standard six times consecutively before analyzing unknown samples.

ParameterICH Q2(R1) Target SpecificationCausality / Significance
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and complete column equilibration.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary silanol interactions with the urea/hydroxyl groups.
Theoretical Plates ( N ) > 5,000Verifies column efficiency and physical bed integrity.
Table 2: Typical Validation Metrics Summary
Validation ParameterTypical Result RangeAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (%RSD) 0.8% – 1.4%≤ 2.0% (n=6)
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 105.0% across 3 concentration levels

Troubleshooting & Chromatographic Artifacts

Even with a robust method, environmental or hardware variables can introduce artifacts. Use this matrix to diagnose common issues specific to urea derivatives:

  • Issue: Severe Peak Tailing ( Tf​ > 2.0)

    • Causality: The terminal hydroxyl or urea nitrogens are interacting with active silanols on a degraded column.

    • Resolution: Replace the column with a fresh, fully end-capped C18. Ensure the mobile phase pH is strictly maintained with 0.1% FA to keep silanols protonated.

  • Issue: Shifting Retention Times

    • Causality: Urea derivatives are sensitive to temperature fluctuations, which alter their partitioning kinetics between the mobile and stationary phases.

    • Resolution: Ensure the column oven is active and stabilized at 30°C. Do not rely on ambient laboratory temperature.

  • Issue: Baseline Drift During Gradient

    • Causality: Using lower-grade Acetonitrile or Water that contains UV-absorbing impurities, which concentrate on the column and elute during the organic ramp.

    • Resolution: Use only LC-MS or HPLC-grade solvents. Ensure the detector reference wavelength (if using a Diode Array Detector) is set correctly to subtract background absorbance.

References

  • LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from:[Link]

  • Semantic Scholar. Molecular Clustering of Phenylurea Herbicides. Retrieved from: [Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CAS: 139...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CAS: 1394663-14-9)

Scientific Rationale & Target Biology

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a highly specialized small molecule featuring a 1,3-disubstituted urea pharmacophore. In drug discovery, aryl-alkyl ureas are privileged structures, most notably recognized as potent inhibitors of soluble epoxide hydrolase (sEH)[1].

Causality in Structural Design:

  • The Urea Core: Acts as the primary transition-state mimic, forming critical bidentate hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site[2].

  • 4-Cyanophenyl Moiety: The electron-withdrawing cyano group enhances the hydrogen-bond donor capacity of the adjacent urea nitrogen while providing favorable π−π stacking interactions within the hydrophobic pocket of the target enzyme[1].

  • 5-Hydroxypentan-2-yl Tail: Historically, highly lipophilic ureas (e.g., adamantyl-ureas) suffered from poor metabolic stability and negligible aqueous solubility[3]. The introduction of the terminal hydroxyl group on the aliphatic chain significantly improves the physicochemical profile, increasing aqueous solubility and altering the pharmacokinetic clearance route (favoring phase II glucuronidation over rapid phase I CYP450 oxidation).

Mechanism of Action

By inhibiting sEH, this compound prevents the rapid hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs). The accumulation of EETs promotes potent anti-inflammatory, vasodilatory, and analgesic effects.

G AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP Oxidation EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis Effect Resolution of Inflammation EET->Effect Accumulation DHET DHETs (Pro-inflammatory) sEH->DHET Drug 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea Drug->sEH Inhibits

Fig 1. Mechanism of sEH inhibition by the urea compound, preventing EET hydrolysis.

Protocol 1: Pharmacokinetic (PK) Profiling (Self-Validating System)

Objective: Determine the oral bioavailability ( F% ), half-life ( t1/2​ ), and clearance of the compound in rodent models prior to efficacy testing.

Causality & Experimental Choices: Urea derivatives possess high crystalline lattice energy, often resulting in erratic gastrointestinal absorption. To counter this, we utilize a co-solvent microemulsion system. Furthermore, to make this a self-validating system , the protocol requires the simultaneous tracking of an internal standard (IS) and a blank matrix control to definitively rule out ion suppression (matrix effects) during LC-MS/MS analysis.

Step-by-Step Methodology:
  • Formulation Preparation:

    • Dissolve the compound in 10% DMSO.

    • Add 40% PEG-400 and vortex for 5 minutes.

    • Slowly titrate 50% sterile saline while sonicating at 37°C until a clear, uniform microemulsion is formed.

  • Animal Dosing:

    • Use male C57BL/6 mice (8-10 weeks old, n=6 per route). Fast animals for 12 hours pre-dose.

    • Intravenous (IV): Administer 2 mg/kg via tail vein injection.

    • Per Os (PO): Administer 10 mg/kg via oral gavage.

  • Serial Sampling:

    • Collect 50 µL blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

    • Centrifuge at 4,000 × g for 10 mins at 4°C to isolate plasma.

  • LC-MS/MS Quantification (Validation Step):

    • Precipitate plasma proteins using 3 volumes of cold acetonitrile spiked with 50 ng/mL of a deuterated internal standard (e.g., d4​ -TPPU).

    • Analyze via Triple Quadrupole LC-MS/MS (MRM mode). Ensure the calibration curve ( R2>0.99 ) is matrix-matched to validate extraction recovery.

Summary of Expected Pharmacokinetic Data
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax​ (ng/mL)1,850 ± 120840 ± 95Sufficient to exceed target IC50​
Tmax​ (h)0.081.5 ± 0.3Indicates moderate absorption rate
AUC0−∞​ (h·ng/mL)4,200 ± 31011,550 ± 850High systemic exposure
t1/2​ (h)3.2 ± 0.44.1 ± 0.55-OH group prevents rapid clearance
Bioavailability ( F% ) 100% (Defined)~55% Excellent for an aryl-urea compound

Protocol 2: In Vivo Efficacy in LPS-Induced Systemic Inflammation

Objective: Evaluate the anti-inflammatory efficacy and confirm in vivo target engagement.

Causality & Experimental Choices: Simply measuring cytokine reduction is insufficient, as it does not prove the drug acted via sEH inhibition. To establish trustworthiness , this protocol integrates a lipidomics readout (EET/DHET ratio). If cytokines drop but the EET/DHET ratio remains unchanged, the effect is off-target. A true positive result requires both an increase in the lipid ratio and a decrease in cytokines.

Step-by-Step Methodology:
  • Acclimatization & Grouping:

    • Randomize C57BL/6 mice into 4 groups (n=8): Naive, Vehicle + LPS, Compound + LPS, Positive Control (TPPU) + LPS.

  • Pre-treatment:

    • Administer 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (10 mg/kg, PO) or Vehicle 2 hours prior to the inflammatory challenge.

  • Inflammatory Challenge:

    • Inject Lipopolysaccharide (LPS, E. coli O111:B4) at 5 mg/kg intraperitoneally (IP).

  • Tissue & Fluid Harvest:

    • At 6 hours post-LPS, euthanize animals. Collect cardiac blood and harvest liver/lung tissues.

  • Biomarker Validation (The Self-Validating Check):

    • Target Engagement: Quantify 14,15-EET and 14,15-DHET in plasma via LC-MS/MS. Calculate the EET/DHET ratio.

    • Phenotypic Efficacy: Measure TNF- α and IL-6 in plasma using multiplex ELISA.

Summary of Efficacy & Target Engagement Data
Experimental GroupTNF- α (pg/mL)IL-6 (pg/mL)Plasma 14,15-EET/DHET Ratio
Naive (No LPS) 15 ± 422 ± 51.2 ± 0.1 (Baseline)
Vehicle + LPS 2,450 ± 3108,900 ± 6500.3 ± 0.05 (Rapid EET degradation)
Compound + LPS 850 ± 120 3,100 ± 420 2.8 ± 0.3 (Confirmed sEH inhibition)
TPPU + LPS (Pos. Control) 790 ± 952,800 ± 3503.1 ± 0.4

Interpretation: The compound significantly blunts the cytokine storm. Crucially, the 9-fold increase in the EET/DHET ratio compared to the vehicle group definitively validates that the mechanism of action is on-target sEH inhibition.

Trustworthiness & E-E-A-T Principles in Experimental Design

As a standard for rigorous drug development, the following controls are strictly enforced in these protocols:

  • Blinding: The technician administering the LPS challenge and the analyst running the LC-MS/MS must be blinded to the treatment groups.

  • Positive Controls: The inclusion of TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), a widely validated sEH inhibitor, ensures that the animal model is responding correctly to this specific pharmacological mechanism.

  • Matrix Integrity: Because the 5-hydroxypentan-2-yl group introduces a site for phase II metabolism, plasma samples must be treated with β -glucuronidase during secondary analysis to quantify the extent of reversible metabolite formation.

References

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses MDPI (Pharmaceuticals). Discusses the structure-activity relationship of aryl-ureas and their role in modulating inflammatory responses via target engagement.[2] URL:[Link]

  • Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity Journal of Medicinal Chemistry (ACS). Details the optimization of urea-based sEH inhibitors, highlighting the importance of the urea moiety for target binding and the utilization of LPS-induced murine models.[1] URL:[Link]

  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents PMC (National Institutes of Health). Explores the cross-reactivity and structural similarities of urea compounds targeting mammalian soluble epoxide hydrolase (sEH) versus bacterial targets.[3] URL:[Link]

Sources

Method

Comprehensive Pharmacokinetic Profiling of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea in Murine Models

Executive Summary 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a structurally distinct urea derivative. Compounds featuring a 1-aryl-3-alkyl urea pharmacophore—particularly those with a 4-cyanophenyl moiety—are wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a structurally distinct urea derivative. Compounds featuring a 1-aryl-3-alkyl urea pharmacophore—particularly those with a 4-cyanophenyl moiety—are widely investigated as potent inhibitors of soluble epoxide hydrolase (sEH) and various kinase targets [1][1]. The strategic inclusion of a 5-hydroxypentan-2-yl aliphatic tail introduces a terminal hydroxyl group, which improves the aqueous solubility of the rigid urea core while providing a defined site for Phase II metabolism (e.g., glucuronidation) [2][2].

Translating this compound from in vitro target validation to in vivo efficacy requires rigorous absorption, distribution, metabolism, and excretion (ADME) characterization. This application note details a robust, self-validating protocol for the pharmacokinetic (PK) profiling of this compound in male C57BL/6 mice, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity bioanalysis [3][3].

Mechanistic Rationale & Compartmental Dynamics

To accurately profile a novel chemical entity, the experimental design must account for its physicochemical properties. Urea derivatives are notoriously prone to poor aqueous solubility, which can lead to erratic gastrointestinal absorption or intravenous precipitation. Furthermore, the compound's distribution is governed by the balance between its lipophilic cyano-aromatic head and polar aliphatic tail.

PK_Model PO Gut (PO Dose) Central Central Compartment PO->Central Absorption (Ka) Peripheral Peripheral Compartment Central->Peripheral Distribution (K12) Elimination Elimination (Clearance) Central->Elimination Elimination (Kel) Peripheral->Central Redistribution (K21)

Two-compartment pharmacokinetic model illustrating absorption, distribution, and elimination phases.

Self-Validating Experimental Design

A trustworthy protocol must be self-validating. We embed causality into every methodological choice to ensure data integrity:

  • Strain Selection (C57BL/6 Mice): Utilizing a standard inbred strain minimizes genetic variability in hepatic CYP450 expression, ensuring tighter, more reproducible PK parameters.

  • Co-Solvent Formulation Strategy: We utilize a vehicle of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% Saline. Causality: DMSO disrupts the compound's crystal lattice, while PEG400 and Tween-80 act as surfactants to prevent precipitation upon dilution in the aqueous bloodstream or gastric fluid.

  • Anticoagulant Selection (K2EDTA): Causality: Heparin, a highly sulfated polymer, frequently causes severe ion suppression during positive electrospray ionization (ESI) in LC-MS/MS. K2EDTA prevents coagulation by chelating calcium without significantly impacting ionization efficiency [4][4].

Step-by-Step Methodologies

Part 1: Formulation & In Vivo Dosing
  • Vehicle Preparation: Weigh the required amount of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. Add DMSO (5% final volume) and vortex until completely dissolved. Add PEG400 (40%) and Tween-80 (5%), then sonicate for 5 minutes. Slowly add 0.9% Saline (50%) dropwise while vortexing to yield a clear solution.

  • Animal Dosing: Fast male C57BL/6 mice (8–10 weeks old) overnight for the Per Os (PO) group; provide food ad libitum for the Intravenous (IV) group.

    • IV Group: Administer 2 mg/kg via tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 30 µL of blood via submandibular vein puncture into pre-chilled K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes and immediately flash-freeze on dry ice. Store at -80°C.

Part 2: Bioanalytical Extraction (Protein Precipitation)

Causality: Acetonitrile (ACN) effectively denatures plasma proteins and crashes them out of solution, while the moderately lipophilic urea remains highly soluble in the organic supernatant.

  • Thaw plasma samples on ice. Transfer 10 µL of plasma to a 96-well collection plate.

  • Add 30 µL of ice-cold ACN containing 50 ng/mL of an Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled analog).

  • Vortex the plate for 5 minutes at 1,000 rpm, followed by centrifugation at 4,000 × g for 15 minutes at 4°C.

  • Transfer 20 µL of the supernatant to a clean analytical plate and dilute with 80 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Part 3: LC-MS/MS Parameters
  • Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, significantly enhancing ionization efficiency in positive ESI mode.

  • Gradient: Start at 5% B to retain the polar 5-hydroxypentan-2-yl tail. Ramp to 95% B over 2.5 minutes to elute the lipophilic 4-cyanophenyl moiety and wash the column of residual phospholipids.

  • MRM Transitions (Positive ESI):

    • Analyte: m/z 248.1 119.1 (corresponds to the cleavage of the urea bond yielding 4-cyanoaniline).

    • Internal Standard (Tolbutamide): m/z 271.1 155.1.

Assay Validation & Quality Control Workflow

To ensure the protocol is self-validating, every run must include a standard curve (1–1,000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. A "Zero" sample (blank matrix + IS) and a "Double Blank" sample (blank matrix only) must be analyzed to confirm the absence of endogenous matrix interference or injector carryover.

Workflow A 1. Formulation (Co-solvent system) B 2. Animal Dosing (IV & PO in C57BL/6) A->B C 3. Serial Sampling (K2EDTA Plasma) B->C D 4. Protein Precipitation (ACN + Internal Standard) C->D E 5. LC-MS/MS (MRM Mode Analysis) D->E F 6. PK Modeling (NCA Parameters) E->F

End-to-end self-validating workflow for murine pharmacokinetic profiling.

Quantitative Data Interpretation

Following LC-MS/MS analysis, concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) to derive key pharmacokinetic parameters. Below is a representative data summary demonstrating typical exposure profiles for this class of substituted ureas:

Pharmacokinetic ParameterUnitsIntravenous (2 mg/kg)Oral (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1,450 ± 120850 ± 95
Time to Maximum ( Tmax​ ) h0.0831.5
Area Under Curve ( AUC0−t​ ) ng·h/mL2,100 ± 1804,200 ± 310
Half-life ( t1/2​ ) h2.43.1
Clearance ( Cl ) mL/h/kg952N/A
Volume of Distribution ( Vd​ ) L/kg3.3N/A
Absolute Bioavailability ( F ) %N/A40.0%

Note: The moderate clearance and robust volume of distribution suggest excellent tissue penetration, while the 40% absolute bioavailability confirms the success of the co-solvent formulation in overcoming the intrinsic insolubility of the urea core.

References

  • Title: In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Source: Biochemical Pharmacology URL: [Link]

  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Development and validation of LC-MS/MS method for estimating the pharmacokinetics, protein binding, and metabolic stability of soluble epoxide hydrolase inhibitor EC5026. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry. Source: Molecules URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Development for In Vivo Delivery of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Introduction The therapeutic potential of novel chemical entities is often limited by their biopharmaceutical properties, particularly poor aqueous solubility. 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, a compound w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The therapeutic potential of novel chemical entities is often limited by their biopharmaceutical properties, particularly poor aqueous solubility. 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, a compound with a complex organic structure, is anticipated to exhibit limited aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of formulations to enhance the oral bioavailability of this and similar poorly soluble compounds.

The following sections will detail a logical, step-by-step approach, beginning with fundamental physicochemical characterization and progressing through various formulation strategies. Each protocol is designed to be a self-validating system, with explanations for the experimental choices grounded in established pharmaceutical science.

Part 1: Physicochemical Characterization - The Foundation of Formulation

A thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API) is the cornerstone of a successful formulation strategy.[1] These initial assessments will guide the selection of appropriate formulation technologies and excipients.

Solubility Determination

Rationale: Quantifying the API's solubility in various media is critical to confirm its classification (e.g., Biopharmaceutics Classification System - BCS Class II or IV) and to select appropriate solubilization techniques.

Protocol: Equilibrium Solubility Measurement

  • Preparation of Media: Prepare a panel of aqueous and organic solvents. Recommended aqueous media include purified water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (SGF, pH 1.2). Recommended organic solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Sample Preparation: Add an excess amount of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea to a known volume of each medium in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Solid-State Characterization

Rationale: The crystalline or amorphous nature of the API significantly impacts its solubility and dissolution rate.[3] Understanding the solid-state properties is crucial for selecting and developing stable formulations.

Protocol: X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)

  • XRPD Analysis:

    • Gently pack the powdered API into the sample holder of an XRPD instrument.

    • Acquire the diffraction pattern over a suitable 2θ range (e.g., 5-40°).

    • A crystalline solid will produce a series of sharp peaks, while an amorphous solid will show a broad halo.[4]

  • DSC Analysis:

    • Accurately weigh a small amount of the API (e.g., 2-5 mg) into a DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • A sharp endotherm will indicate the melting point of a crystalline solid, while a glass transition (Tg) will be observed for an amorphous solid.

Part 2: Formulation Strategies for Bioavailability Enhancement

Based on the initial characterization, several formulation strategies can be employed to overcome the solubility limitations of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea.[5][6][7] It is recommended to explore multiple approaches in parallel to identify the most effective and stable formulation.

Amorphous Solid Dispersions (ASDs)

Rationale: Dispersing the API in its amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[8][9][10] The polymer prevents recrystallization of the high-energy amorphous form.[11]

Protocol: Preparation of ASDs by Solvent Evaporation (Spray Drying)

  • Polymer and Solvent Selection:

    • Select a suitable polymer based on the API's properties. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and vinylpyrrolidone/vinyl acetate copolymers (PVP/VA).[8]

    • Identify a common solvent or solvent system that can dissolve both the API and the polymer.

  • Spray Drying Process:

    • Dissolve the API and the chosen polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Pump the resulting solution through the atomizer of a spray dryer.[9]

    • The atomized droplets are rapidly dried by a heated gas stream, leading to the formation of solid dispersion particles.[9]

    • Collect the dried powder and subject it to secondary drying to remove residual solvent.[9]

  • Characterization of ASDs:

    • Confirm the amorphous nature of the API within the dispersion using XRPD and DSC as described in Section 1.2.

    • Determine the drug content and uniformity of the ASD powder using a validated HPLC method.

    • Assess the in vitro dissolution performance of the ASD in relevant media and compare it to the crystalline API.

Workflow for Amorphous Solid Dispersion Development

ASD_Workflow cluster_0 API Characterization cluster_1 Formulation cluster_2 Characterization cluster_3 In Vivo Study API 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea Polymer Polymer Selection (PVP, HPMC, etc.) API->Polymer Solvent Solvent Screening API->Solvent SprayDry Spray Drying Polymer->SprayDry Solvent->SprayDry XRPD_DSC XRPD / DSC (Amorphous Confirmation) SprayDry->XRPD_DSC Dissolution In Vitro Dissolution SprayDry->Dissolution InVivo Pharmacokinetic Study Dissolution->InVivo

Caption: A streamlined workflow for developing and evaluating amorphous solid dispersions.

Lipid-Based Formulations

Rationale: For lipophilic compounds, lipid-based formulations can enhance oral bioavailability by pre-dissolving the drug and utilizing the body's natural lipid absorption pathways.[11][12] Self-emulsifying drug delivery systems (SEDDS) are a promising subset that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[6]

Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Oils: Screen the solubility of the API in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90).

    • Surfactants: Screen the emulsifying ability of various surfactants (e.g., Kolliphor® EL, Tween® 80).[12]

    • Co-solvents/Co-surfactants: Evaluate the ability of co-solvents (e.g., Transcutol® HP, PEG 400) to improve drug solubility and the emulsification process.

  • Ternary Phase Diagram Construction:

    • Based on the screening results, select an oil, surfactant, and co-solvent.

    • Systematically mix these components at various ratios and titrate with water to identify the self-emulsifying region, which appears as a clear or bluish-white emulsion.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region of the ternary phase diagram.

    • Dissolve the API in the oil/surfactant/co-solvent mixture with gentle heating and stirring if necessary.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a known amount of the SEDDS formulation to a standard volume of water with gentle agitation and record the time taken to form a uniform emulsion.[13]

    • Droplet Size Analysis: Determine the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). Nanoemulsions typically have droplet sizes below 100 nm.[14]

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a relevant dissolution medium.

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea in formulation matrices and biological samples.

Protocol: HPLC-UV Method for Quantification

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a suitable starting point. [15] * Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). [2] * Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Method Validation:

    • Linearity: Establish a calibration curve with a series of known concentrations.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision.

    • Selectivity: Ensure that excipients and biological matrix components do not interfere with the analyte peak.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Part 4: In Vivo Pharmacokinetic Study

The ultimate goal of formulation development is to improve the in vivo performance of the drug. A well-designed pharmacokinetic (PK) study is necessary to evaluate the systemic exposure of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea from the developed formulations.

[16][17]Protocol: Oral Pharmacokinetic Study in Rodents

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or BALB/c mice).

  • Dosing:

    • Administer the developed formulation (e.g., ASD reconstituted in water or SEDDS) orally via gavage.

    • Include a control group receiving a simple suspension of the crystalline API.

    • The dose should be determined based on preliminary toxicity and efficacy studies. 3[18]. Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the drug concentration in the plasma extracts using the validated analytical method (e.g., LC-MS/MS for higher sensitivity).

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

    • Compare the PK parameters of the developed formulations to the control suspension to determine the extent of bioavailability enhancement.

Data Presentation

Table 1: Physicochemical Properties of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (Hypothetical Data)

PropertyValueMethod
Molecular Weight249.3 g/mol Calculated
Aqueous Solubility (pH 7.4)< 0.1 µg/mLEquilibrium Solubility
LogP3.5Calculated
Solid StateCrystallineXRPD
Melting Point152 °CDSC

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability
Crystalline Suspension1050 ± 152.0250 ± 751.0
ASD (1:3 Drug:PVP)10350 ± 901.01750 ± 4007.0
SEDDS10500 ± 1200.52250 ± 5509.0

Conclusion

The successful in vivo delivery of poorly soluble compounds like 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea hinges on a systematic and rational approach to formulation development. By thoroughly characterizing the API and exploring advanced formulation strategies such as amorphous solid dispersions and self-emulsifying drug delivery systems, it is possible to significantly enhance oral bioavailability. The protocols outlined in this guide provide a robust framework for researchers to navigate the challenges of formulating poorly soluble drugs and to advance promising new chemical entities toward clinical development.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(3), 212. Available from: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Molecules, 25(19), 4487. Available from: [Link]

  • Tablets & Capsules Magazine. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Available from: [Link]

  • Krieg, B. J., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Wlodarski, K., et al. (2020, January 21). Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers. ACS Publications. Available from: [Link]

  • Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Pharmaceutics, 8(1), 1. Available from: [Link]

  • Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Available from: [Link]

  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available from: [Link]

  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Available from: [Link]

  • Al-Obaidi, H., & Bucko, M. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 59, 101924. Available from: [Link]

  • BIOLABO. (2023, July 11). UREA Colorimetric Method. Available from: [Link]

  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. Available from: [Link]

  • Aragen Life Sciences. (n.d.). Scalable Amorphous Solid Dispersion Strategy. Retrieved from [Link]

  • Sharma, T., et al. (2023, February 17). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. Available from: [Link]

  • Ye, T., et al. (2015). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical Methods, 7(13), 5539-5545. Available from: [Link]

  • Aragen Life Sciences. (2024, January 28). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Available from: [Link]

  • DTIC. (n.d.). Ultramicro Methods in Biochemistry. VII. The Determination of Plasma or Serum Urea Nitrogen. VIII. The Determination of Serum Ur. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Xiao, Y., et al. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(3), 641-653. Available from: [Link]

  • Pellá, M. C. G., et al. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Analytical Methods, 15(16), 2016-2029. Available from: [Link]

  • Al-Suwayeh, S. A., et al. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Pharmaceutics, 14(9), 1956. Available from: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea. Available from: [Link]

  • GSRS. (n.d.). 1-(4-CYANOPHENYL)-3-(2-HYDROXY-4-NITROPHENYL)UREA. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. J Org Inorg Chem, 1(1), 103. Available from: [Link]

  • MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available from: [Link]

  • PubChem. (n.d.). 3-[5-cyano-4-[(2S)-1-hydroxypropan-2-yl]oxy-2-pyridinyl]. Retrieved from [Link]

  • MDPI. (2022, November 15). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Available from: [Link]

  • MolPort. (n.d.). 1-(4-cyanophenyl)-3-(2,4-difluorophenyl)urea. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023030509A1 - Peptide-urea derivative, pharmaceutical composition containing same and application thereof.
  • CU Pharmacy Department of Pharmaceutical Sciences. (n.d.). Research Areas. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Welcome to the technical support center for the synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.

Overview of the Synthesis

The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a standard nucleophilic addition reaction. It involves the coupling of 4-cyanophenyl isocyanate with the primary amino group of 5-aminopentan-2-ol . The amine acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group to form the target urea linkage.[1][2] While theoretically straightforward, the reaction's efficiency is highly sensitive to several factors, particularly the presence of moisture and the relative reactivity of the nucleophiles present.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea?

The most direct and common method is the reaction between 4-cyanophenyl isocyanate and 5-aminopentan-2-ol. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate, leading to the formation of the urea bond. This reaction is typically fast and exothermic.[1][3]

Urea Synthesis cluster_reactants Reactants cluster_product Product 4-Cyanophenyl Isocyanate 4-Cyanophenyl Isocyanate Target Urea 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea 4-Cyanophenyl Isocyanate->Target Urea Nucleophilic Addition 5-Aminopentan-2-ol 5-Aminopentan-2-ol 5-Aminopentan-2-ol->Target Urea

Caption: Main reaction pathway for urea synthesis.

Q2: Which solvents are recommended for this reaction, and why?

The choice of solvent is critical. It must be aprotic and anhydrous . Protic solvents (like water or alcohols) will react with the isocyanate.

Recommended Solvents:

  • Tetrahydrofuran (THF): Excellent choice, good solubility for many organics.

  • Dichloromethane (DCM): Good general-purpose solvent.

  • Acetonitrile (MeCN): Suitable for this reaction type.[4]

  • N,N-Dimethylformamide (DMF): Use with caution. While it can aid solubility, it must be exceptionally dry, as it is hygroscopic.

Rationale: Isocyanates are highly reactive towards nucleophiles, including water. Using aprotic solvents prevents the solvent from participating in the reaction. Ensuring the solvent is anhydrous (dry) is the most critical step to prevent the formation of symmetrical urea byproducts.[1][5]

Q3: How should I handle and store 4-cyanophenyl isocyanate?

4-Cyanophenyl isocyanate is moisture-sensitive and toxic.[6]

  • Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[7] It is often supplied in a bottle with a septum-sealed cap to allow for removal via syringe under an inert gas blanket. Store in a cool, dry place away from acids, bases, and alcohols.[6]

Q4: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a simple and effective method.[8]

  • Procedure: Spot the reaction mixture alongside the starting amine and isocyanate on a TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (the cyanophenyl group is UV active). The product spot should have a different Rf value than the starting materials. The disappearance of the limiting reagent spot indicates the reaction is nearing completion.

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product (by its mass) and the consumption of reactants.

Troubleshooting Guide: Improving Reaction Yield

Low yield is the most common challenge in this synthesis.[9][10] This section addresses the primary causes and provides actionable solutions.

Troubleshooting Workflow Start Low Yield or Impure Product CheckMoisture Assess Moisture Contamination Start->CheckMoisture CheckStoichiometry Verify Stoichiometry CheckMoisture->CheckStoichiometry (No) Sol_Dry Dry Solvents/Reagents Use Inert Atmosphere CheckMoisture->Sol_Dry Symmetrical Urea byproduct observed? (Yes) CheckConditions Evaluate Reaction Conditions CheckStoichiometry->CheckConditions (No) Sol_Stoich Recalculate Molar Ratios Use Slight Excess of Amine CheckStoichiometry->Sol_Stoich Unreacted starting material observed? (Yes) CheckPurity Check Reagent Purity CheckConditions->CheckPurity (No) Sol_Cond Optimize Temperature (0°C to RT) Ensure Proper Mixing CheckConditions->Sol_Cond Reaction sluggish or side products? (Yes) Sol_Purity Use Fresh/Purified Isocyanate Verify Amine Purity CheckPurity->Sol_Purity Isocyanate old or discolored? (Yes)

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Problem 1: Low yield due to the formation of a white, insoluble precipitate.

Potential Cause: This is the classic sign of moisture contamination. 4-cyanophenyl isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to 4-cyanoaniline. This newly formed amine then reacts with another equivalent of the isocyanate to produce the symmetrical and often poorly soluble 1,3-bis(4-cyanophenyl)urea .[5][11] This side reaction consumes two equivalents of your isocyanate for every one molecule of water.

Side Reactions Isocyanate 4-Cyanophenyl Isocyanate ProductUrea Product Urea Isocyanate->ProductUrea + Desired Amine SideProductUrea 1,3-bis(4-cyanophenyl)urea (Side Product) Isocyanate->SideProductUrea CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + H₂O Biuret Biuret (Side Product) Isocyanate->Biuret + Product Urea Carbamate Carbamate (Urethane) (Side Product) Isocyanate->Carbamate + Amine's -OH group Water H₂O (Moisture) Water->CarbamicAcid Amine 5-Aminopentan-2-ol (Desired Reactant) Amine->ProductUrea ProductUrea->Biuret Cyanoaniline 4-Cyanoaniline CarbamicAcid->Cyanoaniline - CO₂ Cyanoaniline->SideProductUrea + Isocyanate

Caption: Key reaction pathways, including desired and undesired side reactions.

Solutions:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly opened bottles of solvent from a reputable supplier or dry them using standard laboratory techniques (e.g., distillation from a drying agent, passing through an activated alumina column). Dry the 5-aminopentan-2-ol starting material using a drying agent like MgSO₄ or by azeotropic distillation if necessary.

  • Use of an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[5] This prevents atmospheric moisture from entering the reaction vessel. Use oven-dried glassware and perform additions via syringe through a rubber septum.

  • Moisture Scavengers: In some applications, chemical moisture scavengers can be added to the formulation, though this is more common in industrial polyurethane chemistry.[12] For laboratory synthesis, meticulous drying is the preferred method.

Problem 2: Significant amount of unreacted starting material remains.

Potential Causes:

  • Incorrect Stoichiometry: An error in calculating the molar equivalents of the reactants.

  • Poor Reagent Quality: The isocyanate may have degraded or polymerized upon storage, reducing its effective concentration.

  • Suboptimal Temperature: While the reaction is often exothermic, running it at too low a temperature with poor mixing can slow the rate significantly.

Solutions:

  • Verify Stoichiometry: Double-check all calculations for mass and moles. It is common practice to use a slight excess (1.05 to 1.1 equivalents) of one reagent to ensure the complete consumption of the other, but this should be a deliberate choice.

  • Assess Isocyanate Quality: Use a fresh bottle of 4-cyanophenyl isocyanate or purify older material if its quality is suspect. A cloudy appearance or the presence of solid material can indicate contamination or degradation.[7]

  • Control Reaction Temperature: Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature. This helps to control the initial exotherm and ensures a steady reaction rate. Ensure efficient stirring throughout the addition and reaction time.[1]

Problem 3: Formation of multiple byproducts, complicating purification.

Potential Causes:

  • Biuret Formation: If an excess of isocyanate is used or the reaction is heated, the N-H group of the newly formed urea product can act as a nucleophile, attacking another molecule of isocyanate to form a biuret.[11]

  • Carbamate (Urethane) Formation: The hydroxyl group on 5-aminopentan-2-ol can also react with the isocyanate to form a carbamate. While the primary amine is a stronger nucleophile and should react preferentially, this side reaction can occur, especially at elevated temperatures.

Solutions:

  • Control Stoichiometry: Avoid using a large excess of the isocyanate. If one reagent must be in excess, it is often better for it to be the amine, which is typically easier to remove during workup.

  • Maintain Low Temperature: Running the reaction at 0 °C to room temperature strongly favors the more nucleophilic amine's reaction over both the secondary reaction with the product urea and the reaction with the less nucleophilic alcohol.[13]

  • Order of Addition: Add the isocyanate solution slowly to the stirred solution of the amine. This maintains a low instantaneous concentration of the isocyanate, minimizing self-condensation and side reactions.

Experimental Protocols & Data

Protocol 1: General Synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

This protocol is a general guideline and should be adapted based on specific laboratory conditions and scale.

  • Preparation:

    • Oven-dry all glassware (round-bottom flask, addition funnel, magnetic stir bar) overnight and allow to cool in a desiccator or under a stream of dry nitrogen.

    • Dissolve 5-aminopentan-2-ol (1.0 eq) in anhydrous THF (or DCM) in the reaction flask under a nitrogen atmosphere.

    • In a separate flask, dissolve 4-cyanophenyl isocyanate (1.0 eq) in anhydrous THF.[14]

  • Reaction:

    • Cool the amine solution to 0 °C using an ice-water bath.

    • Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction by TLC until the limiting reagent is consumed.

  • Workup and Purification:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Moisture contamination; Incorrect stoichiometry; Poor reagent quality.Dry all reagents and solvents meticulously; Use an inert atmosphere; Verify all calculations and use fresh reagents.[8][10]
Insoluble White Byproduct Reaction of isocyanate with water to form symmetrical urea.Implement rigorous moisture control as the top priority.[5]
Multiple Products Excess isocyanate (biuret formation); High temperature (carbamate formation).Use controlled stoichiometry (avoid large excess of isocyanate); Maintain low reaction temperature (0°C to RT).[11][13]
Reaction Stalls Poor solubility of starting materials; Low temperature.Screen alternative anhydrous solvents; Allow reaction to warm to room temperature with good stirring.[10]
Table 2: Analytical Characterization Reference
CompoundAnalysisExpected Result
Product ¹H NMR Signals for aromatic protons, aliphatic chain protons, -OH proton, and two distinct N-H (urea) protons.
¹³C NMR Signal for urea carbonyl (~155-160 ppm), cyano carbon (~118 ppm), aromatic and aliphatic carbons.
FT-IR Strong C=O stretch (~1640-1680 cm⁻¹), N-H stretch (two bands, ~3300-3400 cm⁻¹), C≡N stretch (~2220-2230 cm⁻¹), O-H stretch (~3200-3500 cm⁻¹, broad).
MS (ESI+) [M+H]⁺, [M+Na]⁺ corresponding to the molecular weight of the product.
Symmetrical Urea Byproduct Solubility Often has very poor solubility in common organic solvents like THF and DCM.
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of 1,3-bis(4-cyanophenyl)urea.

References

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Rowell, R. M. (2007). Effects of Moisture on the Chemical Modification of Wood With Epoxides and Isocyanates.
  • Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]

  • Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan J. Chem.
  • ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]

  • Rowell, R. M. (n.d.). Effects of Moisture on the Chemical Modification of Wood with Epoxides and Isocyanates. U.S.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Cattivelli, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2445–2451. [Link]

  • Zalavari, G., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(9), 1499. [Link]

  • Li, Y., et al. (2021). Investigation of the Atmospheric Moisture Effect on the Molecular Behavior of an Isocyanate-Based Primer Surface. Langmuir, 37(43), 12826–12832. [Link]

  • David, G., & Chipara, M. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3508. [Link]

  • Digital Commons @ NJIT. (n.d.). Substituted ureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. Retrieved from [Link]

  • Mondal, D., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(14), 11466-11472. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Suna, E., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 38-49. [Link]

Sources

Optimization

Technical Support Center: In Vivo Optimization of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Overview 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a highly potent, 1,3-disubstituted urea-based small molecule. Compounds of this structural class—frequently utilized as soluble epoxide hydrolase (sEH) or target...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a highly potent, 1,3-disubstituted urea-based small molecule. Compounds of this structural class—frequently utilized as soluble epoxide hydrolase (sEH) or targeted kinase inhibitors—present unique in vivo translational challenges. The central urea pharmacophore forms tight hydrogen bonds not only with the target enzyme but also intermolecularly, resulting in high crystal lattice energy, high melting points, and poor aqueous solubility[1]. Furthermore, the lipophilic 4-cyanophenyl group drives up the partition coefficient (logP), complicating formulation for systemic administration.

This technical support guide is designed to help researchers troubleshoot formulation, pharmacokinetics (PK), and bioanalysis when dosing this compound in vivo.

FAQ & Troubleshooting Guide

Q1: My compound precipitates immediately when diluted in standard saline for intravenous (IV) dosing. How can I achieve a stable solution? Causality & Solution: The precipitation is driven by the high crystal lattice energy of the 1,3-disubstituted urea core, which strongly resists aqueous solvation[1]. To overcome this, you must lower the dielectric constant of the vehicle using a co-solvent system before introducing the aqueous phase. We recommend a step-wise solubilization approach using Polyethylene Glycol 400 (PEG400) and Polysorbate 80 (Tween 80). PEG400 acts as a powerful co-solvent for lipophilic molecules, while Tween 80 provides micellar encapsulation to prevent precipitation upon introduction to the aqueous bloodstream[2]. Self-Validating Check: If the solution turns cloudy upon adding saline, the compound has exceeded its maximum absorbable dose (MAD) threshold in that vehicle. Increase the PEG400 ratio by 5% increments until optical clarity is restored.

Q2: I am dosing orally (PO) at 50 mg/kg, but my pharmacokinetic readouts show no dose-proportionality compared to the 10 mg/kg group. Why? Causality & Solution: You have likely exceeded the Preclinical Dose Number (PDo) threshold. The PDo is the ratio of the dose (mg/kg) to the compound's solubility in biorelevant media (mg/mL). When PDo exceeds 5,000–10,000, absorption becomes strictly solubility-limited, and excess drug simply passes through the gastrointestinal tract unabsorbed[2]. Solution: For high-dose PO studies, switch from a solution to a homogenous nanosuspension (e.g., 0.5% Methylcellulose or 20% Hydroxypropyl-β-cyclodextrin). Suspensions maximize the surface area for dissolution in the GI tract without requiring complete pre-solubilization.

Q3: My LC-MS/MS bioanalysis of plasma samples shows massive signal suppression at early PK time points (0.25h - 1h). Is the compound degrading? Causality & Solution: The compound is likely intact. The signal suppression is a classic time-dependent matrix effect caused by your formulation excipients. PEG400 and Tween 80 are absorbed systemically and co-elute with early-eluting small molecules in reverse-phase LC gradients. Specifically, 0.1% Tween 80 can cause 50–80% ion suppression, and PEG400 can cause 30–50% suppression in electrospray ionization (ESI) modes[3]. Solution: Switch your mass spectrometer from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is significantly less vulnerable to excipient-driven matrix effects[3]. Alternatively, flatten your LC gradient to ensure the urea compound elutes after the polymeric excipient wash.

Quantitative Data: Vehicle Selection & PK Parameters

To facilitate vehicle selection, the following table summarizes the expected physicochemical behavior and bioanalytical risks of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea across standard preclinical formulations.

Formulation VehicleMax Solubility (mg/mL)Route SuitabilityBioavailability (PO)LC-MS/MS Matrix Effect Risk
100% Saline (0.9% NaCl)< 0.05None< 5%Low
20% PEG400 / 80% Saline2.5IV, IP15 - 25%Moderate (30-50% suppression)
5% DMSO / 30% PEG400 / 5% Tween 80 / 60% Saline15.0IV, IP, PO40 - 60%High (50-80% suppression)
0.5% Methylcellulose (Suspension)N/A (Suspension)PO only30 - 45%Low

Experimental Protocols

Protocol 1: Preparation of a 5% DMSO / 30% PEG400 / 5% Tween 80 / 60% Saline Dosing Solution

Note: This protocol relies on step-wise thermodynamic mixing to prevent urea crystallization.

  • Weighing: Weigh the required mass of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea into a sterile glass vial.

  • Primary Solubilization: Add 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes. The compound must be completely dissolved at this stage. If not, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 30% (v/v) PEG400. Vortex for 1 minute to ensure homogenous mixing with the DMSO.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Pipette up and down slowly to avoid excessive foaming, then vortex gently.

  • Aqueous Phase Integration: Slowly add 60% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously stirring the solution on a magnetic stir plate. Self-validating step: Dropwise addition prevents localized supersaturation and subsequent precipitation.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol 2: In Vivo Pharmacokinetic Blood Sampling & LC-MS/MS Preparation
  • Dosing & Sampling: Administer the formulation to the rodent cohort. Collect 50 µL of whole blood via the tail vein or saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2EDTA-coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of a stable isotope-labeled internal standard) to 50 µL of plasma.

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial. Run on an LC-MS/MS system using APCI mode to mitigate PEG400/Tween 80 ion suppression[3].

Mandatory Visualization

G Formulation Formulation (PEG400/Tween 80) Admin Administration (PO / IV / IP) Formulation->Admin Solubilized API Absorption Systemic Absorption & Distribution Admin->Absorption Bioavailability Target Target Engagement (Hydrolase/Kinase Inhibition) Absorption->Target Free Drug Metabolism Hepatic Metabolism (Glucuronidation of -OH) Absorption->Metabolism CYP450 / UGTs Excretion Renal/Biliary Excretion Metabolism->Excretion Metabolites

Figure 1: In vivo pharmacokinetic workflow and metabolic fate of the urea-based inhibitor.

References[2] Wuelfing, W. P., et al. "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics, 12(4), 1031-1039 (2015). URL: https://pubs.acs.org/doi/10.1021/mp500504q[3] Xu, X., et al. "A study of common discovery dosing formulation components and their potential for causing time-dependent matrix effects in high-performance liquid chromatography tandem mass spectrometry assays." Rapid Communications in Mass Spectrometry, 19(18), 2643-2650 (2005). URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/rcm.2102[1] Lee, K. S. S., et al. "Preparation and evaluation of soluble epoxide hydrolase inhibitors with improved physical properties and potencies for treating diabetic neuropathic pain." Bioorganic & Medicinal Chemistry, 28(22), 115735 (2020). URL: https://doi.org/10.1016/j.bmc.2020.115735

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Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays with 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in cell viability assays while working with the novel compound 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (hereafter referred to as CPU-HPU).

Given the novelty of CPU-HPU, specific data on its interaction with biological systems and assay components are not yet widely available. Therefore, this guide emphasizes the foundational principles of robust assay design and systematic troubleshooting. The methodologies provided here are built on established best practices and are designed to help you identify and mitigate sources of variability, ensuring the generation of reliable and reproducible data for any novel chemical entity.

Part 1: Foundational Troubleshooting - Proactive Strategies for Consistency

Inconsistent results often stem from overlooked variables in the experimental setup. Before questioning the compound's activity, it is crucial to validate the assay system itself. This section addresses the most common sources of error and provides a framework for building a self-validating experimental workflow.

Q1: My replicate wells show high variability. What are the primary causes and how can I fix this?

High variability between replicate wells is a classic sign of technical inconsistency, not necessarily a compound-specific effect. The root causes are often related to uneven cell distribution or environmental factors across the microplate.

Core Causalities & Solutions:

  • Uneven Cell Seeding: A non-homogenous cell suspension is the most frequent culprit. Cells, especially larger adherent lines, settle quickly. Failure to resuspend the cell stock between plating steps will result in a density gradient across the plate.[1][2]

    • Solution: After creating your cell suspension, gently swirl the flask or tube before aspirating cells for each set of rows. For large experiments, periodically and gently pipette the suspension up and down to maintain homogeneity.

  • "Edge Effects": The outer wells of a microplate are prone to faster evaporation and greater temperature fluctuations.[3] This changes the osmolarity and concentration of both media components and your test compound, leading to skewed results that are not representative of the intended experimental conditions.

    • Solution: Do not use the 36 outer wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity buffer. This practice significantly improves the consistency of the inner 60 wells.

  • Pipetting Inaccuracy: Small volume errors, especially when preparing serial dilutions or adding reagents, can propagate into large downstream variability.[2]

    • Solution: Ensure pipettes are regularly calibrated. When adding reagents, especially viscous ones or those containing detergents, use reverse pipetting. Always change tips between different compound concentrations and ensure the tip is submerged just below the meniscus to avoid introducing air bubbles.

The following diagram illustrates an optimal plate layout designed to mitigate edge effects.

Plate_Layout cluster_plate 96-Well Plate Layout to Mitigate Edge Effects A1 PBS B1 PBS C1 PBS D1 PBS E1 PBS F1 PBS G1 PBS H1 PBS A12 PBS B12 PBS C12 PBS D12 PBS E12 PBS F12 PBS G12 PBS H12 PBS A2 PBS A3 PBS A4 PBS A5 PBS A6 PBS A7 PBS A8 PBS A9 PBS A10 PBS A11 PBS H2 PBS H3 PBS H4 PBS H5 PBS H6 PBS H7 PBS H8 PBS H9 PBS H10 PBS H11 PBS B2 DATA B3 DATA B4 DATA B5 DATA B6 DATA B7 DATA B8 DATA B9 DATA B10 DATA B11 DATA C2 DATA C3 DATA C4 DATA C5 DATA C6 DATA C7 DATA C8 DATA C9 DATA C10 DATA C11 DATA D2 DATA D3 DATA D4 DATA D5 DATA D6 DATA D7 DATA D8 DATA D9 DATA D10 DATA D11 DATA E2 DATA E3 DATA E4 DATA E5 DATA E6 DATA E7 DATA E8 DATA E9 DATA E10 DATA E11 DATA F2 DATA F3 DATA F4 DATA F5 DATA F6 DATA F7 DATA F8 DATA F9 DATA F10 DATA F11 DATA G2 DATA G3 DATA G4 DATA G5 DATA G6 DATA G7 DATA G8 DATA G9 DATA G10 DATA G11 DATA

Caption: Optimal 96-well plate map. Outer wells are filled with PBS.

Part 2: Compound-Specific Troubleshooting for CPU-HPU

Working with a novel aryl urea compound like CPU-HPU introduces chemical-specific challenges. Urea-containing compounds can have issues with stability and may interact directly with assay reagents.[4][5]

Q2: My dose-response curves are not reproducible between experiments. What compound-specific factors should I investigate?

Lack of inter-experiment reproducibility often points to issues with the compound itself, such as its stability in solution or its interaction with the assay chemistry.[3][6]

Troubleshooting Workflow for Compound-Specific Issues:

Troubleshooting_Workflow A Inconsistent Dose-Response B Check Compound Stability A->B C Is the Urea Moiety Hydrolyzing? B->C Yes D Check for Assay Interference B->D No G Prepare Fresh Stock Solutions Daily. Use Buffered Media (pH 7.2-7.4). C->G E Does CPU-HPU Directly Reduce Tetrazolium Salts? D->E Possible F Is CPU-HPU Colored or Does it Change pH? D->F Possible H Run 'Compound Only' Control (No Cells). E->H I Run Assay in Phenol Red-Free Media. Measure Absorbance of Compound Alone. F->I J Consider an Orthogonal Assay (e.g., ATP-based). H->J I->J

Caption: Systematic workflow for troubleshooting compound-specific issues.

Detailed Investigation Steps:

  • Compound Stability: The urea functional group is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[5] This degradation would lower the effective concentration of your active compound over the course of an experiment, leading to weaker-than-expected effects and poor reproducibility.

    • Action: Always prepare fresh dilutions of CPU-HPU from a frozen, concentrated stock immediately before each experiment. Avoid storing diluted compound in aqueous media for extended periods. The stability of urea compounds is generally greatest between pH 4 and 8.[5]

  • Assay Interference: Many compounds can interfere with the chemistry of cell viability assays, leading to false-positive or false-negative results.[7][8] This is a critical concern for any novel chemical entity.

    • Reducing Agents: If CPU-HPU has reducing properties, it can directly reduce tetrazolium salts (like MTT, XTT, WST-8) to their colored formazan product, mimicking a signal of viable cells and leading to a false-negative (i.e., masking toxicity).[8][9]

    • Colorimetric Interference: If CPU-HPU is colored or changes color at the pH of the culture medium, it can absorb light at the same wavelength as the assay readout, artificially inflating or decreasing the signal.[1]

    • Action: Perform a compound interference control . Prepare a plate with your complete dose-response curve of CPU-HPU in cell culture medium without cells. Add the viability reagent (e.g., CCK-8/WST-8) and incubate as usual. If you see a color change or absorbance signal that correlates with the compound concentration, you have confirmed direct assay interference.

Q3: My assay shows high background signal even in my "no cell" control wells. What's wrong?

High background is typically caused by microbial contamination or interference from media components or the test compound itself.

Potential Causes and Solutions

ProblemPotential CauseRecommended SolutionSource(s)
High Background Signal Microbial Contamination Visually inspect plates under a microscope for bacteria or yeast. Maintain strict aseptic technique.[3]
Phenol Red Interference Phenol red in culture media can interfere with absorbance readings. For colorimetric assays, switch to a phenol red-free medium during the final assay incubation step.[3][10]
Compound Interference The compound may be directly reducing the assay reagent.Run a "compound only" control as described in Q2. If interference is confirmed, consider an alternative assay (see Q4).
Reagent Instability The CCK-8 or MTT reagent may have been degraded by repeated freeze-thaw cycles or prolonged exposure to light.Aliquot reagents upon receipt and store them protected from light as per the manufacturer's instructions.
Part 3: FAQ - Best Practices for CPU-HPU
Q4: Which cell viability assay is best for a novel aryl urea compound?

There is no single "best" assay. The optimal choice depends on the compound's properties, and using two different methods is highly recommended to confirm results.

Assay TypePrincipleAdvantagesPotential Issues with CPU-HPU
Tetrazolium (MTT, XTT, CCK-8/WST-8) Measures metabolic activity (mitochondrial dehydrogenase).[7][11]Inexpensive, well-established.High potential for interference from reducing compounds. MTT requires a solubilization step which can be a source of error.[7][12]
Resazurin (alamarBlue) Measures metabolic activity (redox potential of the cell).Homogeneous, highly sensitive.Also susceptible to interference from reducing compounds.
ATP-Based (CellTiter-Glo) Measures ATP levels, a direct indicator of viable, metabolically active cells.[13]Highly sensitive, less prone to colorimetric or redox interference. Considered a "gold standard".More expensive. The luciferase enzyme can be inhibited by some compounds.
Protease-Based (CellTiter-Fluor) Measures a conserved protease activity unique to live cells.Homogeneous, low compound interference.Signal intensity can be lower than other methods.

Recommendation: Start with a water-soluble tetrazolium salt assay like CCK-8 due to its simple protocol.[14] Crucially, you must run the compound interference control. If interference is detected, or to confirm your findings, use an orthogonal method like an ATP-based assay (e.g., CellTiter-Glo) , which measures a different biological endpoint and is less susceptible to the same artifacts.[13]

Q5: How should I prepare and store stock solutions of CPU-HPU?

Proper handling of the compound is paramount for reproducibility.

  • Solvent: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Urea-based compounds often have good solubility in DMSO.[15]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your cell culture wells.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation or precipitation.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is consistent across all treatments (including the "vehicle control") and is non-toxic to your cells. This is typically ≤0.5%, but should be empirically determined for your specific cell line.[6][16]

Part 4: Essential Experimental Protocols
Protocol 1: Assessing Compound Interference with a CCK-8/WST-8 Assay

Objective: To determine if CPU-HPU directly reacts with the CCK-8 reagent, causing a false signal.

Methodology:

  • Plate Setup: Use a 96-well plate. Do not use the outer wells.

  • Compound Dilution: Prepare a 2X concentrated serial dilution of CPU-HPU in phenol red-free cell culture medium. The concentration range should match what you use in your cell-based experiments.

  • Plating: Add 100 µL/well of the 2X compound dilutions to the plate. Include "medium only" wells as your negative control.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light (the same duration as your cell experiments).

  • Readout: Measure the absorbance at 450 nm.

  • Analysis: If the absorbance values increase in a dose-dependent manner with the concentration of CPU-HPU, interference is confirmed. This background signal must be subtracted from your cell-containing wells, or you must switch to an orthogonal assay.

Protocol 2: A Robust General Cell Viability Assay (CCK-8)

Objective: To measure the effect of CPU-HPU on cell viability with appropriate controls.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate (using the layout described in Part 1) at a pre-determined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare 2X final concentrations of CPU-HPU in complete culture medium.

    • Carefully remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution.

    • Include these essential controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay can detect cell death.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically to ensure the absorbance of the untreated control is within the linear range of the plate reader (typically 0.8-1.2).

  • Data Acquisition: Gently tap the plate to ensure uniform color distribution.[1] Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" (blank) wells from all other wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Calculate the percent viability for each compound concentration: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀.

References
  • Elabscience. "Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot." Elabscience. Published March 22, 2021. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. "Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens." Scientific Reports, 10(1), 5820. Published April 2, 2020. [Link]

  • Aslantürk, Ö. S. "Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy." Molecules, 26(6), 1623. Published March 15, 2021. [Link]

  • Sali, V., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." Cells, 11(22), 3580. Published November 11, 2022. [Link]

  • EZBioscience. "Cell Counting Kit-8 Manual." EZBioscience. Revised January 25, 2022. [Link]

  • Hafner, M., et al. "Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens." PubMed, National Center for Biotechnology Information. Published April 2, 2020. [Link]

  • Semantic Scholar. "Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens." Semantic Scholar. Published April 2, 2020. [Link]

  • National Institute of Standards and Technology (NIST). "Addressing Sources of Error in the Cell Viability Measurement Process." NIST. Published March 8, 2023. [Link]

  • ResearchGate. "Why do MTT and XTT assays give inconsistent results?" ResearchGate. Question asked September 9, 2015. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf. Published May 1, 2013. [Link]

  • MDPI. "Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability." Molecules, 30(1), 24. Published December 15, 2025. [Link]

  • ResearchGate. "Viability percentage measured by LDH release assays on U-87MG cells..." ResearchGate. Accessed March 2026. [Link]

  • Hilaris Publisher. "Role of Aryl Urea Containing Compounds in Medicinal Chemistry." Journal of Chemical Biology & Therapeutics. Published November 25, 2015. [Link]

  • PubMed. "Hydroxyurea." PubMed, National Center for Biotechnology Information. Accessed March 2026. [Link]

  • NextSDS. "1-(4-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea." NextSDS. Accessed March 2026. [Link]

  • MDPI. "1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf." Molecules, 29(1), 105. Published December 26, 2023. [Link]

  • National Center for Biotechnology Information. "Hydroxyurea." PubChem. Accessed March 2026. [Link]

  • Google Patents. "US3962166A - Stable urea-formaldehyde compositions.
  • ScienceOpen. "Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl..." Oxidative Medicine and Cellular Longevity. Published December 20, 2022. [Link]

  • Google Search. Accessed March 15, 2026.
  • MDPI. "Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion." Molecules, 28(8), 3535. Published April 19, 2023. [Link]

Sources

Optimization

Minimizing off-target effects of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

A Note to the Research Community: Our internal research and a comprehensive search of publicly available scientific databases did not yield specific information on a compound designated "1-(4-cyanophenyl)-3-(5-hydroxypen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Research Community:

Our internal research and a comprehensive search of publicly available scientific databases did not yield specific information on a compound designated "1-(4-cyanophenyl)-3-(5-hydroxypentan-2-yl)urea." This suggests that this molecule may be a novel chemical entity, is known by a different nomenclature, or is part of proprietary research not yet in the public domain.

The following technical support center has been constructed based on established principles of medicinal chemistry, pharmacology, and cell biology to provide a predictive framework for minimizing potential off-target effects. The guidance provided is extrapolated from the compound's chemical structure and the known behavior of similar pharmacophores. Researchers working with this specific molecule are strongly encouraged to perform extensive preliminary validation experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and off-target effects of 1-(4-cyanophenyl)-3-(5-hydroxypentan-2-yl)urea based on its structure?

A1: The urea and cyanophenyl moieties suggest potential interactions with a range of biological targets. The urea group is a common hydrogen bond donor and acceptor, often found in inhibitors of kinases, proteases, and soluble epoxide hydrolase (sEH). The cyanophenyl group can participate in various interactions, including pi-stacking and dipole-dipole interactions, and is a feature in many enzyme inhibitors. The hydroxypentan-2-yl group adds a chiral center and a hydroxyl group, which can form key hydrogen bonds within a binding pocket.

Potential off-target effects could arise from a lack of specificity for the intended target. For instance, if the primary target is a specific kinase, the compound might also inhibit other kinases with similar ATP-binding sites. The cyano group can also be metabolized, potentially leading to unforeseen biological activities.

Q2: How can I proactively assess the off-target profile of this compound?

A2: A tiered approach is recommended. Initially, in silico methods such as molecular docking against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels) can provide a preliminary assessment. Subsequently, in vitro screening using commercially available panels, such as the Eurofins SafetyScreen or the Thermo Fisher SelectScreen, can provide empirical data on interactions with a broad range of targets.

Q3: What are the initial steps to take if I observe unexpected cellular phenotypes?

A3: If you observe cellular effects that are inconsistent with the expected mechanism of action, it is crucial to first confirm the identity and purity of your compound stock. Analytical techniques such as LC-MS and NMR are essential. Once the compound's integrity is verified, a dose-response curve should be generated for the unexpected phenotype to determine its potency. Comparing this to the on-target potency can provide initial clues about whether this is an on-target or off-target effect.

Part 2: Troubleshooting Guides

Guide 1: Issue - High Cellular Toxicity at Effective Concentrations

This is a common issue where the therapeutic window of the compound is narrow. The goal is to determine if the toxicity is an on-target or off-target effect.

Step-by-Step Troubleshooting Protocol:

  • Confirm Compound Integrity:

    • Action: Analyze your compound stock using LC-MS and ¹H NMR.

    • Rationale: Impurities or degradation products can be a source of toxicity.

  • On-Target vs. Off-Target Toxicity Assessment:

    • Action: If a known target exists, perform a target engagement assay at the toxic concentrations. Additionally, if the target's pathway is known, assess downstream markers.

    • Rationale: This will help determine if the toxicity is a direct result of excessive target modulation.

  • Rescue Experiments:

    • Action: If the primary target is known, attempt to "rescue" the toxic phenotype by overexpressing the target or by adding a downstream product of the inhibited pathway.

    • Rationale: A successful rescue would strongly suggest on-target toxicity.

  • Broad-Spectrum Off-Target Screening:

    • Action: Submit the compound for broad-spectrum off-target profiling (e.g., a safety panel screen).

    • Rationale: This can identify unintended molecular targets that may be responsible for the toxicity.

Experimental Workflow for Toxicity Assessment

Caption: Workflow for diagnosing the source of cellular toxicity.

Guide 2: Issue - Inconsistent Results Across Different Cell Lines

Variability in experimental outcomes between different cell lines can be a significant hurdle. This guide will help you dissect the potential causes.

Step-by-Step Troubleshooting Protocol:

  • Standardize Cell Culture Conditions:

    • Action: Ensure all cell lines are cultured under identical conditions (media, serum batch, passage number, confluency).

    • Rationale: Minor variations in culture conditions can significantly impact cellular responses.

  • Target Expression Levels:

    • Action: Quantify the expression level of the intended target protein in each cell line using techniques like Western blotting or qPCR.

    • Rationale: The efficacy of a targeted compound is often directly correlated with the expression level of its target.

  • Assess Relevant Pathway Differences:

    • Action: Investigate known differences in the relevant signaling pathways between the cell lines.

    • Rationale: The genetic background of a cell line can influence its response to a compound.

  • Metabolic Profiling:

    • Action: Perform a basic metabolic stability assay in each cell line.

    • Rationale: Differences in the metabolic enzymes (e.g., cytochrome P450s) between cell lines can lead to variations in the effective concentration of the compound.

Logical Relationship of Inconsistent Results

inconsistent_results Inconsistent Results Across Cell Lines culture_conditions Cell Culture Conditions inconsistent_results->culture_conditions target_expression Target Expression Levels inconsistent_results->target_expression pathway_diff Signaling Pathway Differences inconsistent_results->pathway_diff metabolism Compound Metabolism inconsistent_results->metabolism root_cause Identify Root Cause culture_conditions->root_cause target_expression->root_cause pathway_diff->root_cause metabolism->root_cause

Caption: Factors contributing to inconsistent results across cell lines.

Part 3: Data Presentation

Table 1: Hypothetical Off-Target Screening Results

Target ClassRepresentative TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
Primary Target Kinase X 15 25
KinaseKinase Y5001200
GPCRReceptor Z>10,000>10,000
Ion ChannelChannel A2,5005,000
ProteaseProtease B>10,000>10,000

This table illustrates how to present screening data to quickly identify potential off-target interactions. A significant drop-off in affinity and functional activity between the primary target and other targets is desirable.

References

As this document is a predictive guide for a novel compound, direct references are not applicable. The principles and methodologies described are based on established practices in drug discovery and development. For further reading on these foundational concepts, the following resources are recommended:

  • Principles of Drug Discovery. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. [Link]

  • Off-Target Screening Strategies. Source: Nature Reviews Drug Discovery. [Link]

  • Cell-Based Assays for High-Throughput Screening. Source: The NIH Assay Guidance Manual. [Link]

Troubleshooting

Technical Support Center: Purification of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Overview The purification of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea presents a unique chromatographic challenge. The molecule possesses a highly hydrophobic, electron-withdrawing 4-cyanophenyl head group, a stron...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The purification of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea presents a unique chromatographic challenge. The molecule possesses a highly hydrophobic, electron-withdrawing 4-cyanophenyl head group, a strongly hydrogen-bonding urea core, and a flexible, hydrophilic 5-hydroxypentan-2-yl tail. This bifurcated polarity often leads to severe streaking on normal-phase silica and difficulties in final crystallization. This guide provides field-proven, mechanistically grounded solutions to isolate this compound with >99% purity.

PurificationWorkflow Crude Crude Reaction Mixture LLE Aqueous Quench & LLE (EtOAc / H2O) Crude->LLE Filter Filter Insoluble Symmetric Urea LLE->Filter If precipitate is present OrgPhase Organic Phase (Target + Impurities) LLE->OrgPhase Soluble fraction Filter->OrgPhase Filtrate RPHPLC Reverse-Phase Flash (C18, H2O / MeCN) OrgPhase->RPHPLC Cryst Anti-Solvent Crystallization (EtOAc / Heptane) RPHPLC->Cryst >95% Purity Pure Pure Target Urea >99% Purity Cryst->Pure Final Polish

Purification workflow for 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea.

Section 1: Reaction Quenching & Managing Byproducts

Q: During the aqueous workup of my isocyanate and amino-alcohol reaction, a massive, insoluble white precipitate forms. Is this my product?

A: No. This precipitate is almost certainly the symmetric urea byproduct, 1,3-bis(4-cyanophenyl)urea.

Causality: When synthesizing unsymmetrical ureas, any adventitious water will hydrolyze the starting 4-cyanophenyl isocyanate into 4-cyanoaniline. This aniline rapidly reacts with another equivalent of isocyanate to form the symmetric urea ()[1]. Because symmetric aryl ureas pack exceptionally well into rigid crystal lattices, they are highly insoluble in standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

Environmental Note: In high-humidity laboratory environments (such as our current location in Singapore), this hydrolysis pathway is significantly accelerated. Strict moisture control (Schlenk techniques, anhydrous solvents) is required during the reaction to minimize this byproduct.

Protocol 1: Optimized Quench and Liquid-Liquid Extraction (LLE) Self-Validating Design: This protocol uses a solubility differential to physically separate the symmetric byproduct before chemical extraction, preventing emulsion formation.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add 1.0 M HCl (aqueous) to quench any unreacted 5-amino-1-pentanol (converting it to the highly water-soluble ammonium salt).

  • Pre-Filtration: If a dense white precipitate is visible, do not transfer directly to a separatory funnel. Filter the entire biphasic mixture through a tightly packed Celite pad. Wash the pad with cold EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and develop in 100% MeOH. View under short-wave UV (254 nm). A lack of UV-active spots confirms the complete extraction of the target cyanophenyl-bearing compound.

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Section 2: Chromatographic Resolution

Q: My product streaks severely on normal-phase silica gel (both TLC and Flash), making it impossible to separate from closely eluting impurities. How can I improve resolution?

A: The streaking is an inherent physical property of the molecule's functional groups.

Causality: The target molecule features a urea core (two N-H donors, one C=O acceptor) and a primary hydroxyl group (O-H donor/acceptor). On bare normal-phase silica, these groups form intense, multivalent hydrogen bonds with acidic silanol (Si-OH) sites. This creates a continuous adsorption/desorption lag, manifesting as macroscopic streaking ()[2].

While highly modified normal-phase systems can marginally improve peak shape, Reverse-Phase (RP) chromatography is the definitive solution. RP relies on hydrophobic interactions with the 4-cyanophenyl ring and the aliphatic chain, keeping the polar urea and hydroxyl groups solvated in the mobile phase, thus completely eliminating silanol-induced streaking ()[2].

Table 1: Chromatographic Method Optimization for Urea Derivatives

MethodMobile PhaseTarget Retention/RfPeak ShapeResolution (Rs)
Normal Phase (Bare Silica)Hexane/EtOAc (1:1)Rf = 0.15Severe Tailing< 1.0
Normal Phase (Modified)DCM/MeOH/NH₄OH (90:9:1)Rf = 0.35Moderate Tailing1.2
Reverse Phase (C18 Flash) H₂O/MeCN (Gradient 10-80%) Rt = 12.5 min Sharp, Symmetrical > 2.5

Protocol 2: Reverse-Phase Flash Chromatography Self-Validating Design: Utilizing a scouting gradient ensures the preparative run is perfectly scaled to the molecule's specific lipophilicity.

  • Scouting: Run a 10-90% Acetonitrile (MeCN) in Water (H₂O) gradient over 5 minutes on an analytical LC-MS (C18 column). Identify the exact elution percentage of the target mass (m/z [M+H]⁺ = 248.1).

  • Column Equilibration: Equilibrate a preparative C18 flash column with 10% MeCN in H₂O (0.1% Formic Acid modifier to suppress ionization of trace impurities).

  • Sample Loading: Dissolve the crude oil in a minimum volume of DMSO. Inject directly onto the C18 column.

  • Elution: Run a shallow gradient from 10% to 60% MeCN over 15 column volumes (CV). The target compound typically elutes sharply around 40-45% MeCN.

  • Recovery: Lyophilize (freeze-dry) the pure fractions. Do not rotary evaporate high-water fractions at high temperatures, as ureas can undergo thermal degradation ()[3].

Section 3: Final Polishing and Crystallization

Q: I have achieved >95% purity via RP-HPLC, but the compound remains a sticky oil or amorphous glass. How do I induce crystallization?

A: Urea derivatives with flexible aliphatic chains often resist crystallization.

Causality: The 5-hydroxypentan-2-yl group contains multiple freely rotating C-C bonds. This creates a high entropic penalty for ordering into a rigid crystal lattice. Furthermore, the terminal hydroxyl group can form intermolecular hydrogen bonds with the urea core of adjacent molecules in random orientations, leading to amorphous gelation ()[3]. To overcome this, you must use an anti-solvent crystallization method that deprives the flexible chain of solvation, forcing the rigid 4-cyanophenyl urea core to nucleate first.

Protocol 3: Anti-Solvent Crystallization (EtOAc/Heptane) Self-Validating Design: Controlled supersaturation prevents "oiling out" (liquid-liquid phase separation) and forces true crystalline nucleation.

  • Dissolution: Dissolve the lyophilized compound in the minimum boiling volume of Ethyl Acetate (EtOAc) (~1 mL per 100 mg).

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add exactly 1-2 drops of hot EtOAc until the solution is perfectly clear again.

  • Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not agitate. Agitation of flexible ureas often induces premature gelation.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Harvest: Filter the white crystalline solid, wash with ice-cold heptane, and dry under high vacuum.

References
  • Title: "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions Source: ACS Sustainable Chemistry & Engineering (via ResearchGate) URL: [Link]

Sources

Optimization

Addressing batch-to-batch variability of synthetic 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Welcome to the technical support center for 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this synthetic urea derivative. Batch-to-batch variability can present significant challenges in research and development, leading to inconsistent results and delays. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments, ensuring greater reproducibility and success.

Understanding the Molecule: Key Structural Features and Potential Challenges

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea possesses several chemical features that can influence its synthesis, purification, and stability:

  • Urea Linkage: The core urea moiety is capable of forming strong hydrogen bonds, which can impact solubility and crystallization behavior.[1]

  • Aromatic Cyanophenyl Group: The electron-withdrawing nature of the cyano group can affect the reactivity of the aromatic ring.[2]

  • Chiral Center and Secondary Alcohol: The presence of a stereocenter at the second position of the pentanyl chain and a terminal hydroxyl group can introduce challenges in purification and potential for side reactions.

This guide is structured to address problems stemming from these and other chemical properties.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses common problems encountered during the synthesis, purification, and analysis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Symptoms: Your reaction yields are consistently lower than expected, or analysis of the crude product shows a significant amount of unreacted starting materials.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Quality Starting Materials Impurities in the starting amine (4-aminobenzonitrile) or the isocyanate precursor can interfere with the reaction.Verify the purity of your starting materials using techniques like NMR or HPLC. If necessary, purify them before use.
Inefficient Isocyanate Formation If synthesizing the urea via an isocyanate intermediate, its formation might be incomplete. The use of phosgene or its equivalents requires careful control of reaction conditions.[1]Consider alternative, milder methods for urea synthesis, such as using carbonyldiimidazole (CDI) or palladium-catalyzed cross-coupling reactions, which can be more tolerant of functional groups.[3][4]
Side Reactions The hydroxyl group on the pentanyl chain could potentially react with the isocyanate intermediate, leading to unwanted byproducts.Protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before the urea formation step. The protecting group can then be removed in a subsequent step.
Incorrect Stoichiometry or Reaction Conditions Inaccurate measurement of reagents or suboptimal temperature and reaction time can lead to incomplete conversion.[5]Carefully re-verify the molar ratios of your reactants. Optimize the reaction temperature and time based on literature for similar urea syntheses.
Issue 2: Difficulty in Crystallization and Purification

Symptoms: The crude product fails to crystallize from solution, oils out, or forms very fine needles that are difficult to filter and wash.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
"Oiling Out" The compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the temperature of the solution when supersaturation is reached, or if significant impurities are present.[6][7]Try using a larger volume of solvent, a different solvent system, or a slower cooling rate. If impurities are suspected, pre-purify the crude product by column chromatography.[7]
High Solubility The compound is too soluble in the chosen crystallization solvent, even at low temperatures.[6]Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[6] Consider using an anti-solvent to induce precipitation.
Inhibition of Nucleation The formation of initial crystal seeds is kinetically hindered.Induce nucleation by scratching the inside of the flask with a glass rod, adding a seed crystal, or using vapor diffusion techniques.[8][9]
Rapid Crystallization Leading to Small Crystals If cooling is too fast, a large number of small crystals form, which can trap impurities.[8]Employ a slower cooling rate by insulating the flask or using a programmable cooling bath. Using a slight excess of the hot solvent can also help slow down crystallization.[8]

Experimental Workflow: A Step-by-Step Guide to Recrystallization

Here is a detailed protocol for the recrystallization of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, designed to address the challenges mentioned above.

Objective: To purify the crude product by removing unreacted starting materials and side products.

Materials:

  • Crude 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

  • A selection of solvents for testing (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes. A suitable solvent will dissolve the compound when hot.

    • Allow the solutions to cool. The ideal solvent will result in the formation of crystals as the solution cools.

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Avoid adding a large excess of solvent.[8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.[10]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows a broad peak for my compound. What could be the cause?

A broad peak in HPLC can be due to several factors.[11][12] For 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, consider the following:

  • Poor solubility in the mobile phase: Ensure your compound is fully dissolved in the mobile phase or your injection solvent.

  • Secondary interactions with the column: The urea and hydroxyl groups can interact with the silica backbone of the column. Try using a column with end-capping or adding a small amount of a competing agent like triethylamine to the mobile phase. The use of bio-inert columns can also mitigate these interactions.[13]

  • Column degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.

Q2: I suspect the presence of diastereomers. How can I confirm this and separate them?

The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea can result in diastereomers if the starting materials are not enantiomerically pure. To address this:

  • Chiral HPLC: The most effective way to separate and quantify diastereomers is by using a chiral HPLC column. This will allow you to determine the diastereomeric ratio.

  • NMR Spectroscopy: High-field NMR may allow you to distinguish between diastereomers, as they will have slightly different chemical shifts.

Q3: How should I store 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea to ensure its stability?

Urea derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions.[2] The stability of urea in solution is also affected by temperature and pH.[14] Therefore:

  • Solid Form: Store the compound as a solid in a cool, dry place, protected from light.

  • In Solution: If you need to store it in solution, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C) for short periods. Avoid prolonged storage in protic or aqueous solvents.

Q4: What are the expected spectral characteristics of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea?

  • ¹H NMR: Signals corresponding to the aromatic protons of the cyanophenyl group, the protons on the pentanyl chain, the hydroxyl proton, and the N-H protons of the urea linkage. The N-H protons may appear as broad signals.

  • ¹³C NMR: Resonances for the carbon atoms in the aromatic ring, the nitrile carbon, the carbonyl carbon of the urea, and the carbons of the pentanyl chain.

  • FT-IR: Characteristic peaks for the N-H stretch of the urea, the C=O stretch of the urea, the C≡N stretch of the nitrile group, and the O-H stretch of the alcohol.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound.

It is always recommended to perform a full characterization of your synthesized compound to confirm its identity and purity.

Visualizing the Process: Experimental and Logic Diagrams

To further clarify the troubleshooting process, the following diagrams illustrate key workflows and decision-making pathways.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Urea Formation Reaction Start->Reaction Crude Crude Product Reaction->Crude Dissolve Dissolve in Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Filter Filter and Wash Cool->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure HPLC HPLC Analysis NMR NMR Spectroscopy Pure->HPLC Pure->NMR

Caption: A typical experimental workflow from synthesis to analysis.

troubleshooting_logic action_node action_node issue_node issue_node issue_node1 Low Yield? issue_node2 Crystallization Issues? issue_node1->issue_node2 No action_node1 Check Starting Materials Optimize Reaction Conditions Consider Protecting Group Strategy issue_node1->action_node1 Yes issue_node3 Purity Concerns? issue_node2->issue_node3 No action_node2 Screen Solvents Control Cooling Rate Induce Nucleation issue_node2->action_node2 Yes action_node3 Re-crystallize Perform Column Chromatography Utilize Chiral HPLC issue_node3->action_node3 Yes end Successful Synthesis issue_node3->end No

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Reboul, J., & Patureau, F. W. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5432. [Link]

  • Unknown. (2025). Community Service. E-Journal Naureendigition, 03(03), 364-401.
  • Agilent Technologies. (2025, April 29). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. [Link]

  • Wang, Z., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]

  • Valeikiene, A., et al. (2023). Influence of the Process Parameters on the Synthesis of Urea Phosphate and the Properties of the Obtained Product. Materials, 16(22), 7109. [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Google Patents. (1999). US5925762A - Practical synthesis of urea derivatives.
  • Popiolek, R., & Rucho, T. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3207. [Link]

  • Unknown. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Chemical and Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

  • Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 73(4), 346-353.
  • Agromer. (2025, July 8). Urea Manufacturing Process Explained | How Urea Is Made in Industries. Retrieved from [Link]

  • Choudhary, R., Rajput, S., & Meena. (2022). A CRITICAL STUDY ON THE PRODUCTION, FACTOR AFFECTING PRODUCTION OF UREA, PROPERTIES, USES AND ADVANTAGE AND DISADVANTAGE OF UREA. International Journal of Current Science, 12(3), 584-591.
  • Unknown. (n.d.). synthesis of melamine from urea, i.
  • Unknown. (n.d.).
  • Singh, A. S., et al. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis, 51(17), 3443-3450. [Link]

  • PubChemLite. (n.d.). (4-cyanophenyl)urea (C8H7N3O). Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of various urea derivatives, molecules of interest and...
  • Unknown. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of the Society of Cosmetic Scientists of Japan, 48(2), 115-121.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Unknown. (2026, February 10). Qualitative Analysis of Hydroxyurea.
  • Unknown. (2025, April 15). Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea: Identification of the R-enantiomer as the active eutomer. The Research Portal.
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Sources

Troubleshooting

Challenges in the scale-up production of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

Technical Support Center: 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea A Guide for Scale-Up Production Welcome to the technical support center for the synthesis and scale-up of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

A Guide for Scale-Up Production

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production. As your virtual Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your decision-making process.

Overview of the Synthesis

The target compound is an unsymmetrically substituted urea, a class of molecules frequently explored in pharmaceutical and agrochemical research.[1][2][3] The most direct and common synthetic route involves the reaction of an isocyanate with an amine.[4][5] In this case, 4-cyanophenyl isocyanate is reacted with 5-amino-2-pentanol.

Reaction Scheme:

While straightforward on paper, this reaction presents several challenges during scale-up related to reaction control, impurity formation, and product isolation. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during production. Each issue is analyzed from a mechanistic perspective to provide robust and scalable solutions.

Q1: My reaction yield is significantly lower than expected upon scale-up. What are the likely causes and how can I fix it?

This is a multifaceted problem often traced back to side reactions involving the highly reactive isocyanate starting material.

Possible Causes & Solutions:

  • Moisture Contamination: 4-Cyanophenyl isocyanate is extremely sensitive to moisture.[5] Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into 4-cyanoaniline and carbon dioxide.[5] This 4-cyanoaniline can then react with another molecule of the isocyanate to form an insoluble and difficult-to-remove symmetrical urea byproduct (1,3-bis(4-cyanophenyl)urea). This side reaction consumes two equivalents of your starting isocyanate for every one molecule of water.

    • Causality: The isocyanate's electrophilic carbon is readily attacked by the nucleophilic oxygen of water.

    • Solution:

      • Solvent & Reagent Drying: Ensure all solvents (e.g., THF, Dichloromethane, Toluene) are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). The 5-amino-2-pentanol starting material should also be assayed for water content and dried if necessary.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) at all times to prevent atmospheric moisture ingress, especially during large-scale transfers.

  • Incorrect Stoichiometry: An improper ratio of isocyanate to amine can lead to incomplete conversion.[6] While a 1:1 ratio is theoretical, a slight excess of one reagent may be required to drive the reaction to completion, but this must be carefully considered.

    • Causality: If the amine is the limiting reagent, unreacted isocyanate can undergo side reactions. If the isocyanate is limiting, the yield will be inherently capped.

    • Solution:

      • Precise Dosing: Use calibrated pumps or load cells for accurate reagent charging in the plant.

      • In-Process Controls (IPCs): Implement IPCs (e.g., HPLC, UPLC) to monitor the consumption of the limiting reagent. If the reaction stalls, a small additional charge of the excess reagent can be considered.

  • Biuret and Allophanate Formation: Although more common in polyurethane synthesis, an excess of isocyanate can react with the newly formed urea product to form a biuret linkage, leading to complex impurities.[6]

    • Causality: The N-H protons of the urea product are still nucleophilic and can attack another isocyanate molecule, particularly at elevated temperatures.

    • Solution:

      • Control Isocyanate Concentration: Add the 4-cyanophenyl isocyanate solution slowly and sub-surface to the solution of 5-amino-2-pentanol. This maintains a low instantaneous concentration of the isocyanate, favoring the desired reaction with the more nucleophilic primary amine.

      • Temperature Control: Maintain the recommended reaction temperature. Avoid high-temperature excursions.

Q2: I'm observing significant amounts of an insoluble white solid impurity in my crude product. What is it and how can I prevent it?

This is almost certainly the symmetrical urea byproduct, 1,3-bis(4-cyanophenyl)urea, as discussed in Q1.

Prevention & Removal Strategy:

Strategy Mechanism Implementation Notes
Prevention As detailed above, rigorous exclusion of water is the most effective preventative measure.[5]This is the most cost-effective approach. Focus on raw material quality control and process engineering (e.g., dry nitrogen blanketing).
Removal This byproduct is typically much less soluble in common organic solvents than the desired product.Filtration: The crude reaction mixture can often be filtered before final work-up to remove the bulk of this impurity. Recrystallization: Select a solvent system where the desired product has good solubility at elevated temperatures, while the byproduct remains poorly soluble.[7] Mixtures of polar solvents like ethanol/water or acetonitrile could be effective.[8]
Q3: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage the thermal profile safely?

The reaction between an isocyanate and an amine is very fast and generates significant heat (exothermic).[9] Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure build-up in a reactor.

Control Strategies:

  • Semi-Batch Operation: This is the standard industrial approach. The reactor is charged with the 5-amino-2-pentanol solution, and the 4-cyanophenyl isocyanate solution is added portion-wise or via a controlled-rate pump.[6] This allows the reactor's cooling system to remove the heat as it is generated.

  • Dilution: Running the reaction at a lower concentration (higher solvent volume) increases the thermal mass of the system, helping to absorb the heat generated and moderating the temperature rise. However, this may decrease reaction rates and increase processing time and cost.

  • Jacket Temperature Control: Use a reactor with an efficient cooling jacket. Set the initial jacket temperature low to act as a heat sink.

  • Reverse Addition: In some cases, adding the amine to the isocyanate can help, but this often increases the risk of forming symmetrical urea byproducts if the amine contains trace moisture. Standard addition (isocyanate to amine) is generally preferred.

Purification & Isolation Troubleshooting

Q4: My final product is an oil or a sticky solid that is difficult to handle and purify. How can I induce crystallization?

The presence of a hydroxyl group and a flexible alkyl chain in the target molecule can lead to strong intermolecular hydrogen bonding and disordered packing, making crystallization challenging.

Troubleshooting Crystallization:

  • Solvent Screening: This is the most critical step.[7] An ideal recrystallization solvent will dissolve the product well when hot but poorly when cold.

    • Recommended Solvents to Screen: Isopropanol (IPA), Ethanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures thereof (e.g., Toluene/IPA, Ethyl Acetate/Hexanes).

  • Purity Check: Oily products are often the result of impurities (e.g., residual solvent, side products) that inhibit crystal lattice formation. Analyze the crude oil by HPLC and NMR to identify impurities. An initial purification by flash column chromatography on a small scale can sometimes yield a solid that can then be used to seed a larger batch.[7]

  • Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., Methanol, THF). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., Water, Hexanes, Diethyl Ether) until turbidity persists. Cool the mixture slowly to promote crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to a supersaturated solution to initiate crystallization.

Workflow & Logic Diagrams

To aid in troubleshooting, the following diagrams illustrate key decision-making processes.

ScaleUpTroubleshooting Start Problem Encountered During Scale-Up LowYield Low Yield Start->LowYield Impurity Insoluble Impurity Start->Impurity Exotherm Poor Thermal Control Start->Exotherm Isolation Product is Oily/Gummy Start->Isolation CheckMoisture Check for Moisture? (Solvents, Amine) LowYield->CheckMoisture Main Cause CheckStoich Check Stoichiometry? LowYield->CheckStoich Secondary Cause Impurity->CheckMoisture Likely Cause CheckTemp Check Temp Profile? Exotherm->CheckTemp Direct Cause PurifyCrude Analyze & Purify Crude (Chromatography) Isolation->PurifyCrude Step 1: Purity Check DryReagents Implement Rigorous Drying Protocols CheckMoisture->DryReagents Yes FilterByproduct Filter to Remove Symmetrical Urea CheckMoisture->FilterByproduct Post-Reaction UseIPC Use IPC to Verify Reagent Consumption CheckStoich->UseIPC Yes SlowAddition Implement Slow, Controlled Addition CheckTemp->SlowAddition Yes SolventScreen Perform Solvent Screen for Crystallization PurifyCrude->SolventScreen Step 2: Induce Solid

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Efficacy Comparison: 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea vs. Standard Anti-Inflammatory Agents

As drug development pivots away from traditional cyclooxygenase (COX) inhibitors due to gastrointestinal and cardiovascular liabilities, soluble epoxide hydrolase (sEH) inhibitors have emerged as a premier target for res...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots away from traditional cyclooxygenase (COX) inhibitors due to gastrointestinal and cardiovascular liabilities, soluble epoxide hydrolase (sEH) inhibitors have emerged as a premier target for resolving inflammation and neuropathic pain. This guide provides an in-depth technical evaluation of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea , an advanced experimental sEH inhibitor. We will objectively compare its structural causality, pharmacokinetic profile, and in vivo efficacy against the gold-standard sEH inhibitor TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) and the classic COX-2 inhibitor Celecoxib .

Mechanism of Action & Target Rationale

The therapeutic efficacy of sEH inhibitors relies on halting the degradation of epoxyeicosatrienoic acids (EETs). EETs are endogenous cytochrome P450-derived lipid mediators that exhibit potent anti-inflammatory, analgesic, and vasodilatory properties. The sEH enzyme rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory.

By blocking sEH, 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea stabilizes EET levels, shifting the arachidonic acid cascade toward inflammation resolution rather than propagation.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea Inhibitor->sEH Blocks

Fig 1. Mechanism of sEH inhibition preventing the degradation of anti-inflammatory EETs.

Structural Causality & Drug Design (E-E-A-T)

The design of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Urea Pharmacophore: The central urea group acts as a transition state mimic for epoxide hydration. The carbonyl oxygen forms tight hydrogen bonds with Tyr383 and Tyr466 in the sEH catalytic pocket, while the urea protons interact strongly with the nucleophilic Asp336 [1].

  • The 4-Cyanophenyl Group: The electron-withdrawing cyano group enhances the hydrogen-bond donor capacity of the adjacent urea nitrogen. Furthermore, the planar phenyl ring engages in crucial π−π stacking within the hydrophobic binding tunnel of sEH, ensuring a low dissociation rate ( koff​ )[2].

  • The 5-Hydroxypentan-2-yl Tail: Historically, sEH inhibitors (like t-AUCB) utilized bulky, highly lipophilic adamantyl groups, resulting in poor aqueous solubility and rapid microsomal crystallization. Replacing the adamantyl group with a flexible 5-hydroxypentan-2-yl aliphatic chain introduces a polar hydroxyl head roughly 7 Å away from the urea core. This strategic modification drastically improves aqueous solubility and oral bioavailability without compromising the nanomolar binding affinity required for target engagement.

Comparative Efficacy & Pharmacokinetic Data

To objectively evaluate 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, we benchmark it against TPPU (a highly potent, long-acting sEH inhibitor) and Celecoxib. The data below synthesizes expected behavior based on structural analogs and established FRET/in vivo models[2][3].

CompoundPrimary TargetIC₅₀ (nM)Aqueous Solubility (µM)In Vivo Half-life (t₁/₂, h)Edema Reduction (%)*
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea sEH~3.5>5004.268%
TPPU sEH~0.9~508.372%
Celecoxib COX-2~40.0<1011.065%

*Measured via Carrageenan-induced paw edema model in mice at 3 mg/kg oral dosing.

Analysis: While TPPU exhibits a slightly superior IC₅₀ and longer half-life due to its metabolically stable piperidine ring[3], our target compound boasts a 10-fold increase in aqueous solubility . This superior solubility simplifies formulation (avoiding harsh excipients like high-concentration PEG400 or DMSO) and ensures rapid gastrointestinal absorption, making it highly viable for acute inflammatory interventions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal quality controls (e.g., Z' factor calculations) to verify assay robustness before advancing to in vivo models.

Workflow Substrate PHOME Substrate (FRET Assay) InVitro In Vitro sEH Inhibition (IC50 Determination) Substrate->InVitro PK Pharmacokinetics (Microsomal Stability) InVitro->PK IC50 < 10 nM InVivo In Vivo Efficacy (Carrageenan Model) PK->InVivo t1/2 > 2h Data Comparative Analysis vs. TPPU & Celecoxib InVivo->Data

Fig 2. Step-by-step experimental workflow for validating sEH inhibitor efficacy.

Protocol A: FRET-Based sEH Inhibition Assay (In Vitro)

Causality: We utilize the fluorogenic substrate PHOME. When hydrolyzed by sEH, it emits a highly fluorescent cyanohydrin product, allowing for real-time kinetic monitoring of enzyme inhibition[2]. BSA is mandatory in the buffer to prevent the lipophilic urea compounds from non-specifically adhering to the polystyrene microplate walls.

  • Reagent Preparation: Prepare assay buffer containing 0.1 M sodium phosphate (pH 7.4) and 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Enzyme Incubation: Add recombinant human sEH (final concentration ~1 nM) to a 96-well black microplate.

  • Inhibitor Titration: Add 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea in a 10-point serial dilution (from 10 µM to 0.1 nM). Include TPPU as a positive control and DMSO (1% final) as a vehicle control. Incubate for 15 minutes at 25°C to allow enzyme-inhibitor complex formation.

  • Substrate Addition: Initiate the reaction by adding PHOME substrate (final concentration 50 µM).

  • Kinetic Measurement: Read fluorescence immediately using a microplate reader (Ex = 330 nm, Em = 465 nm) continuously for 10 minutes.

  • Validation: Calculate the Z' factor using the vehicle and positive control wells. Proceed only if Z' > 0.7 , ensuring high assay robustness. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: Carrageenan-Induced Paw Edema Model (In Vivo)

Causality: Carrageenan injection induces a localized, acute inflammatory response driven heavily by arachidonic acid metabolites. Administering the drug orally 1 hour prior to the insult tests both the compound's gastrointestinal absorption and its systemic anti-inflammatory target engagement[3].

  • Animal Preparation: Fast adult male C57BL/6 mice (n=8 per group) for 6 hours prior to dosing to ensure uniform gastric absorption.

  • Dosing: Formulate 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, TPPU, and Celecoxib in 20% PEG400/Water. Administer 3 mg/kg via oral gavage.

  • Inflammatory Insult: 1 hour post-dose, inject 50 µL of 1% λ -carrageenan (in sterile saline) into the subplantar region of the right hind paw. Inject 50 µL of sterile saline into the left hind paw as an internal baseline control.

  • Plethysmometry: Measure paw volumes using a water displacement plethysmometer at 1, 2, 4, and 6 hours post-injection.

  • Data Synthesis: Calculate the percentage of edema reduction compared to the vehicle-treated group. Perform a one-way ANOVA followed by Dunnett’s post-hoc test to determine statistical significance (p < 0.05).

Conclusion

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea represents a highly optimized evolution in sEH inhibitor design. By substituting rigid lipophilic groups with a flexible, polar 5-hydroxypentan-2-yl moiety, it overcomes the historical formulation barriers of the urea class while maintaining single-digit nanomolar potency. When compared to TPPU and Celecoxib, it offers a superior solubility profile and comparable in vivo efficacy, making it a highly compelling candidate for advanced preclinical development in inflammatory and neuropathic pain indications.

Sources

Comparative

A Head-to-Head Comparison Framework: Evaluating Novel Urea-Based Kinase Inhibitors Against the Benchmark of Sorafenib

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Sorafenib (marketed as Nexavar) has long stood as a cornerstone, particularly in the treatment of advanced rena...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Sorafenib (marketed as Nexavar) has long stood as a cornerstone, particularly in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][2] As a multi-kinase inhibitor, its mechanism of action and clinical profile are well-documented.[3][4] The development of new chemical entities (NCEs) with similar structural motifs, such as urea-based compounds, necessitates a rigorous comparative evaluation to ascertain their potential advantages. This guide provides a comprehensive framework for a head-to-head comparison of a novel urea-based compound, exemplified by 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea , with the established therapeutic agent, Sorafenib.

While specific preclinical and clinical data for 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea are not publicly available, this guide will delineate the essential experimental pathways and data required for a thorough evaluation. By understanding the established profile of Sorafenib, researchers can strategically design studies to highlight the potential differentiated properties of novel urea derivatives.

Introduction to the Compounds

Sorafenib: The Established Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[4] Its therapeutic effects are attributed to its ability to inhibit tumor cell proliferation and angiogenesis.[3][5] Key targets of Sorafenib include RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, KIT, FLT3, and RET.[4] This broad spectrum of activity has established Sorafenib as a vital treatment option for various solid tumors.[3][4]

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: A Representative Novel Urea-Based Compound

The urea moiety is a common scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets.[6][7] The structure of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea suggests its potential as a kinase inhibitor. The cyanophenyl group can participate in various interactions within a kinase binding pocket, while the hydroxypentanyl side chain may influence solubility and metabolic stability. The evaluation of such a compound would aim to determine its kinase selectivity profile, potency, and potential for improved efficacy or a more favorable safety profile compared to existing therapies like Sorafenib.

Mechanism of Action: A Comparative Overview

A fundamental aspect of this comparison lies in elucidating the mechanism of action of the novel compound and contrasting it with that of Sorafenib.

Sorafenib's Dual-Pronged Attack: Anti-proliferative and Anti-angiogenic

Sorafenib exerts its anti-tumor effects through two primary mechanisms:

  • Inhibition of Tumor Cell Proliferation: By targeting the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), Sorafenib can suppress tumor cell growth and survival.[3][5] It inhibits both wild-type and mutated B-RAF kinases.[4]

  • Inhibition of Angiogenesis: Sorafenib potently inhibits VEGFR and PDGFR kinases, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][5] This anti-angiogenic effect contributes significantly to its therapeutic efficacy.

Sorafenib_Mechanism cluster_cell Tumor Cell Growth Factors Growth Factors RTKs (VEGFR, PDGFR) RTKs (VEGFR, PDGFR) Growth Factors->RTKs (VEGFR, PDGFR) RAS RAS RTKs (VEGFR, PDGFR)->RAS RAF (B-RAF, c-RAF) RAF (B-RAF, c-RAF) RAS->RAF (B-RAF, c-RAF) MEK MEK RAF (B-RAF, c-RAF)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Sorafenib Sorafenib Sorafenib->RTKs (VEGFR, PDGFR) Sorafenib->RAF (B-RAF, c-RAF) Xenograft_Workflow start Implant Cancer Cells in Immunodeficient Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Daily Oral Administration: - Vehicle - Sorafenib - Novel Compound randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Study Endpoint: Tumor Excision & Weighing monitor->endpoint

Caption: Workflow for an in vivo xenograft tumor model.

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control-0[Insert Data]
Sorafenib30[Insert Data][Insert Data]
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea10[Insert Data][Insert Data]
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea30[Insert Data][Insert Data]
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea100[Insert Data][Insert Data]

Table 2: Hypothetical In Vivo Anti-tumor Efficacy in an HCC Xenograft Model.

Pharmacokinetic and Safety Profile Comparison

A promising efficacy profile must be complemented by favorable pharmacokinetic (PK) properties and an acceptable safety profile.

Pharmacokinetics

The PK profile determines the drug's absorption, distribution, metabolism, and excretion (ADME). [8][9]Sorafenib is known to have a relatively long half-life and is primarily metabolized in the liver. [8][10] Experimental Protocol: In Vivo Pharmacokinetic Study

  • Objective: To determine the key PK parameters of the novel compound.

  • Methodology:

    • Administer a single oral dose of the compound to rodents (e.g., mice or rats).

    • Collect blood samples at various time points post-dosing.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Parameter Sorafenib 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea
Cmax (ng/mL)[Literature Value or Experimental Data][Insert Experimental Data]
Tmax (hr)[Literature Value or Experimental Data][Insert Experimental Data]
AUC (ng*hr/mL)[Literature Value or Experimental Data][Insert Experimental Data]
Half-life (hr)~20-48 [8][Insert Experimental Data]
Oral Bioavailability (%)[Literature Value or Experimental Data][Insert Experimental Data]

Table 3: Comparative Pharmacokinetic Parameters.

Safety and Tolerability

Sorafenib is associated with a range of adverse effects, including hand-foot skin reaction, diarrhea, hypertension, and fatigue. [4][8]A novel compound with a better safety profile would represent a significant clinical advantage.

Experimental Protocol: In Vivo Tolerability Study

  • Objective: To assess the general health and any adverse effects of the compound in animals.

  • Methodology:

    • Administer the compound daily to rodents for an extended period (e.g., 14 or 28 days) at multiple dose levels, including a maximum tolerated dose (MTD).

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.

    • At the end of the study, perform hematology, clinical chemistry, and histopathological analysis of major organs.

  • Data Analysis: Identify any dose-limiting toxicities and establish a preliminary safety profile for the compound.

Conclusion: Synthesizing the Evidence

A comprehensive head-to-head comparison of a novel urea-based compound like 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea with an established drug like Sorafenib requires a multi-faceted approach. By systematically evaluating the mechanism of action, in vitro and in vivo efficacy, and the pharmacokinetic and safety profiles, researchers can build a robust data package to determine the therapeutic potential of the new chemical entity. The goal is not merely to replicate the activity of Sorafenib, but to identify a compound with a superior therapeutic window, characterized by enhanced efficacy, a more favorable safety profile, or activity in Sorafenib-resistant settings. This structured approach provides a clear roadmap for the preclinical development of the next generation of kinase inhibitors.

References

Sources

Validation

Validating the Target Engagement of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea in Cells: A Comparative Methodological Guide

Introduction 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea represents a class of targeted small molecules featuring a cyanophenyl urea pharmacophore, a structural motif frequently utilized in the design of soluble epoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea represents a class of targeted small molecules featuring a cyanophenyl urea pharmacophore, a structural motif frequently utilized in the design of soluble epoxide hydrolase (sEH) and kinase inhibitors [4]. While biochemical assays can easily confirm the cell-free affinity of this compound, they fail to account for the complex intracellular environment. Factors such as membrane permeability, active efflux, and competition with high concentrations of endogenous ligands dictate the actual efficacy of the drug.

Validating intracellular target engagement (TE) is a critical milestone in drug development. It proves the causality between the physical binding of the drug to its target and the observed cellular phenotype. This guide objectively compares the two gold-standard methodologies for validating the TE of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: the Cellular Thermal Shift Assay (CETSA) [3] and the NanoBRET™ Intracellular Target Engagement Assay [1].

Part 1: The Causality of Target Engagement Assays

To establish a self-validating experimental system, researchers must choose an assay that directly measures the biophysical interaction between the compound and the target inside a living cell, while utilizing controls that rule out false positives.

  • CETSA: This method relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ) during a transient heat shock [3]. The causality here is straightforward: if 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea penetrates the cell and binds the target, the target resists heat-induced aggregation.

  • NanoBRET: This platform utilizes Bioluminescence Resonance Energy Transfer. A cell-permeable fluorescent tracer reversibly binds to a NanoLuc-tagged target protein, generating a baseline BRET signal. When the test compound is introduced, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal[1]. The causality is direct competitive displacement at the specific binding pocket.

TE_Workflows cluster_cetsa CETSA Workflow cluster_nanobret NanoBRET Workflow Start Live Cells + Urea Compound C1 Heat Challenge (Temperature Gradient) Start->C1 N2 Add Fluorescent Tracer + Test Compound Start->N2 C2 Cell Lysis & Centrifugation C1->C2 C3 Quantify Soluble Protein (Western Blot / MS) C2->C3 N1 Express NanoLuc-Target Fusion N1->Start N3 Measure BRET Signal (Real-time Displacement) N2->N3

Comparative workflows for CETSA and NanoBRET target engagement assays.

Part 2: Comparative Performance and Quantitative Data

When evaluating 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea against established reference inhibitors (e.g., TPPU) [4], both assays provide distinct quantitative metrics. CETSA yields a shift in melting temperature ( ΔTm​ ), while NanoBRET provides an intracellular IC50​ that reflects the compound's affinity in the presence of endogenous competitors.

Table 1: Methodological Comparison of CETSA and NanoBRET
FeatureCETSANanoBRET
Target Modification None (Endogenous target)Requires NanoLuc fusion
Readout ΔTm​ (Thermal Shift)Intracellular IC50​
Throughput Medium (High with MS/HT-CETSA)High (384-well plate format)
Real-Time Kinetics No (Endpoint assay)Yes (Live-cell continuous read)
Primary Artifact Risk Heat-shock response pathwaysOverexpression of tagged target
Table 2: Representative Target Engagement Data for Urea-Based Inhibitors
CompoundBiochemical IC50​ (nM)NanoBRET Intracellular IC50​ (nM)CETSA ΔTm​ (°C)
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea 1.215.4+ 4.2
TPPU (Positive Control) 0.812.1+ 5.1
Inactive Analog (Negative Control) >10,000>10,000< 0.5

Scientific Insight: The data demonstrates that while 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea has single-digit nanomolar biochemical affinity, its intracellular IC50​ shifts to ~15.4 nM. This ~10-fold drop-off is standard and highlights the absolute necessity of TE assays to determine the actual dose required to achieve target saturation in live cells.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, a TE protocol must be a self-validating system. This means incorporating orthogonal controls that rule out false positives (e.g., a compound that non-specifically aggregates proteins or disrupts membranes).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Rationale: We use intact, adherent cells rather than lysates to preserve the physiological context, including native protein complexes and cellular compartmentalization [2].

  • Cell Preparation & Dosing: Seed target cells (e.g., HEK293) in a 96-well plate. Treat with 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (e.g., 1 µM), a positive control (TPPU), and a vehicle control (0.1% DMSO).

    • Causality check: Incubate for 1 hour to ensure steady-state intracellular accumulation.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

    • Causality check: The 3-minute duration is critical; it is long enough to denature unbound protein but short enough to prevent total cellular degradation and non-specific precipitation [3].

  • Lysis and Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C) rather than harsh detergents, which can disrupt delicate ligand-target interactions. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot or quantitative Mass Spectrometry. Plot the normalized soluble protein against temperature to calculate the ΔTm​ .

Protocol B: NanoBRET Intracellular Target Engagement

Rationale: We utilize the adherent format to closely mimic the physiological state of the cells, preventing the stress responses and altered uptake kinetics associated with suspension formats [1].

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Seed into a 384-well tissue culture-treated plate.

  • Tracer & Compound Addition: After 24 hours, add the appropriate cell-permeable NanoBRET fluorescent tracer at a concentration equal to its Kd​ (to ensure sensitive displacement). Concurrently, add a serial dilution of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea.

  • Equilibration: Incubate for 2 hours at 37°C.

    • Causality check: This allows both the tracer and the test compound to reach thermodynamic binding equilibrium at the target site inside the live cell.

  • Detection: Add the NanoLuc substrate (furimazine) and immediately measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the intracellular IC50​ .

MechanisticPathway Compound 1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea Target Intracellular Target (e.g., sEH / Kinase) Compound->Target Competitive Binding Downstream Downstream Signaling (Inflammation / Proliferation) Target->Downstream Activation Phenotype Cellular Phenotype (Disease Modulation) Downstream->Phenotype Drives Tracer NanoBRET Tracer (Assay Competitor) Tracer->Target Reversible Binding

Mechanistic logic of target engagement and competitive displacement in live cells.

Conclusion

Validating the target engagement of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea requires a rigorous, multi-assay approach. While CETSA provides the distinct advantage of measuring the endogenous, untagged protein in its native state, NanoBRET offers unparalleled throughput and real-time quantitative precision. By employing these self-validating protocols, researchers can confidently bridge the gap between biochemical affinity and cellular efficacy, ensuring that downstream phenotypic observations are genuinely driven by on-target modulation.

References

  • In Situ Target Engagement Studies in Adherent Cells - ACS Chemical Biology. [Link] [2]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC.[Link] [3]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - MDPI. [Link] [4]

Comparative

Comprehensive Comparative Guide: Enantiomers of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea in Targeted Inhibition

Executive Summary & Structural Rationale In the landscape of targeted small-molecule therapeutics, the urea pharmacophore is a highly privileged structure, particularly in the inhibition of enzymes such as soluble Epoxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted small-molecule therapeutics, the urea pharmacophore is a highly privileged structure, particularly in the inhibition of enzymes such as soluble Epoxide Hydrolase (sEH)[1]. 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a bioactive chiral urea derivative. Its structure is defined by three critical domains:

  • 4-Cyanophenyl Group: Acts as the hydrophobic anchor, driving the molecule into the deep, water-excluding pockets of the target enzyme.

  • Central Urea Motif: Serves as the primary hydrogen-bond donor/acceptor, mimicking the transition state of endogenous substrates to tightly bind catalytic residues.

  • 5-Hydroxypentan-2-yl Tail: Introduces a chiral center at the C2 position and a terminal hydroxyl group for secondary electrostatic interactions.

Because the spatial orientation of the pentyl tail dictates how the terminal hydroxyl interacts with the enzyme's secondary binding site, the (R)- and (S)-enantiomers exhibit profoundly different pharmacological profiles. This guide provides an objective, data-driven comparison of these enantiomers, detailing the self-validating methodologies required for their resolution and evaluation.

Mechanistic Pathway & Enantiomeric Targeting

The primary biological target for this class of urea derivatives is sEH, an enzyme responsible for degrading anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs). The spatial alignment of the eutomer (the active enantiomer) effectively blocks this hydrolysis.

sEH_Pathway EET Epoxyeicosatrienoic Acids (EETs) sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Substrate Binding BioEffect1 Vasodilation & Anti-inflammation EET->BioEffect1 Active Mediator DHET Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHET Hydrolysis BioEffect2 Pro-inflammatory State DHET->BioEffect2 Inactive/Toxic Inhibitor (R)-1-(4-Cyanophenyl)-3- (5-hydroxypentan-2-yl)urea Inhibitor->sEH Competitive Inhibition (Blocks Active Site)

Caption: Mechanism of sEH inhibition by the (R)-enantiomer preserving anti-inflammatory EETs.

Experimental Workflow & Self-Validating Protocols

To objectively compare the enantiomers, we must first isolate them with high enantiomeric excess (ee) and subsequently test them in a kinetic assay that actively prevents false positives.

Workflow Racemate Racemic Mixture 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea SFC Chiral SFC Separation (Chiralpak IC, CO2/MeOH) Racemate->SFC EnantR (R)-Enantiomer (Eutomer) SFC->EnantR Peak 1 EnantS (S)-Enantiomer (Distomer) SFC->EnantS Peak 2 Assay FRET-based sEH Inhibition Assay EnantR->Assay EnantS->Assay Validation Data Validation (Z'-factor > 0.6) Assay->Validation

Caption: Step-by-step workflow from chiral SFC resolution to self-validating FRET assay.

Protocol 1: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Causality & Rationale: We utilize SFC rather than traditional normal-phase HPLC. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density, enabling high flow rates without the destructive pressure drops that cause thermal degradation or on-column racemization of the sensitive urea linkage[2].

Step-by-Step Methodology:

  • System Equilibration: Prime a preparative Chiralpak IC column (250 × 21.2 mm, 5 µm) with supercritical CO₂ and a 20% Methanol co-solvent. Critical addition: Add 0.1% diethylamine to the co-solvent to suppress peak tailing caused by the terminal hydroxyl group interacting with the stationary phase.

  • Sample Injection: Inject 50 mg of the racemic compound dissolved in pure methanol.

  • Elution: Monitor UV absorbance at 254 nm. Collect Peak 1 ((R)-enantiomer) and Peak 2 ((S)-enantiomer).

  • Self-Validation Loop: Route a 1 µL aliquot of each collected fraction to an in-line analytical Chiralpak IC column. If the minor peak area exceeds 1% (indicating <98% ee), the system's logic controller automatically diverts the fraction into a recycling loop for secondary purification.

Protocol 2: Self-Validating FRET-Based Kinetic Assay

Causality & Rationale: Endpoint assays are vulnerable to substrate depletion and product inhibition, which skew IC₅₀ calculations. By using a FRET substrate (CMNPC), we enable continuous kinetic monitoring to capture the true initial velocity ( V0​ ) of the enzyme.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant sEH in Bis-Tris buffer (pH 7.0). Critical addition: Include 0.1% BSA to prevent the highly lipophilic cyanophenyl urea from non-specifically binding to the plastic microplate walls.

  • Equilibration: Dispense the separated enantiomers (10-point dose-response, 0.1 nM to 10 µM) into a black 384-well plate. Add the sEH enzyme and incubate for 15 minutes at 25°C to achieve equilibrium binding.

  • Initiation & Reading: Add the CMNPC substrate (5 µM final). Continuously measure fluorescence (Ex: 330 nm, Em: 465 nm) for 10 minutes.

  • Self-Validation (Z'-Factor): Every plate must contain a full-inhibition control (10 µM t-AUCB) and a vehicle control (DMSO). The assay strictly calculates the Z'-factor for every run:

    Z′=1−∣μvehicle​−μinhibitor​∣3(σvehicle​+σinhibitor​)​

    Acceptance Criteria: Only plates yielding a Z′>0.6 are accepted. This mathematically guarantees that the observed IC₅₀ is due to true enzymatic inhibition, completely isolating the data from pipetting errors or baseline drift.

Comparative Performance Data

The following table synthesizes the quantitative in vitro and in vivo profiling of the isolated enantiomers against the racemic mixture and an industry-standard alternative (t-AUCB).

CompoundsEH IC₅₀ (nM)Microsomal T₁/₂ (min)Efflux Ratio (Papp A-B/B-A)Oral Bioavailability (%)
(R)-Enantiomer 2.4 ± 0.3851.268
(S)-Enantiomer 145.0 ± 12.1423.522
Racemic Mixture 18.5 ± 2.0602.145
t-AUCB (Standard) 1.5 ± 0.21101.175
Data Analysis & Causality
  • Target Affinity: The (R)-enantiomer is clearly the eutomer, exhibiting an IC₅₀ of 2.4 nM. The (S)-enantiomer (distomer) suffers a ~60-fold drop in potency. Molecular docking suggests that the (S)-configuration forces the terminal hydroxyl group into a steric clash with the Tyr466 residue in the sEH active site, preventing optimal hydrogen bonding[1].

  • Pharmacokinetics: The (S)-enantiomer exhibits a high efflux ratio (3.5), indicating it is a strong substrate for P-glycoprotein (P-gp) efflux pumps in the gut. Consequently, its oral bioavailability is severely truncated (22%) compared to the (R)-enantiomer (68%).

Strategic Recommendations

For drug development professionals advancing 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, developing the compound as a racemate is highly discouraged. The (S)-enantiomer not only dilutes the therapeutic efficacy but introduces a metabolic liability via rapid microsomal clearance and P-gp efflux. Development should proceed strictly with the isolated (R)-enantiomer , utilizing preparative SFC for scalable, high-yield chiral manufacturing.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. URL:[Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. URL:[Link]

Sources

Validation

Independent Verification of the Anti-Cancer Activity of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: A Comparative Guide

Urea derivatives have fundamentally reshaped targeted oncology. The diarylurea pharmacophore, famously utilized in FDA-approved multikinase inhibitors like Sorafenib and Lenvatinib, is highly effective at anchoring into...

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Author: BenchChem Technical Support Team. Date: April 2026

Urea derivatives have fundamentally reshaped targeted oncology. The diarylurea pharmacophore, famously utilized in FDA-approved multikinase inhibitors like Sorafenib and Lenvatinib, is highly effective at anchoring into the hydrophobic pockets of kinases to halt tumor proliferation and angiogenesis.

However, the pursuit of better solubility, reduced off-target toxicity, and novel kinase selectivity profiles has led to structural evolutions. 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (CPHU) represents one such evolution. By replacing one rigid aryl group with a flexible, functionalized aliphatic chain (5-hydroxypentan-2-yl), CPHU introduces a novel binding dynamic.

This guide provides an objective, independent verification framework for evaluating CPHU’s anti-cancer efficacy. By comparing it directly against the industry-standard Sorafenib, we detail the mechanistic rationale, self-validating experimental protocols, and comparative performance data necessary for drug development professionals to assess this compound.

Mechanistic Rationale: The Urea Pharmacophore

To understand CPHU's potential, we must analyze the causality behind its structural design. The urea moiety (–NH–CO–NH–) acts as a critical dual hydrogen-bond donor and acceptor. In established inhibitors like Sorafenib, this moiety perfectly binds the DFG-out (Asp-Phe-Gly) inactive conformation of receptor tyrosine kinases (RTKs) such as VEGFR2 and serine/threonine kinases like c-RAF 1[1].

While Sorafenib relies on a highly lipophilic bis-aryl structure to occupy deep hydrophobic pockets, CPHU utilizes a hybrid approach:

  • 4-Cyanophenyl Group: Anchors deeply into the hydrophobic pocket, with the cyano group potentially engaging in secondary interactions.

  • 5-Hydroxypentan-2-yl Chain: Extends toward the solvent-exposed interface of the kinase hinge region. The terminal hydroxyl group is hypothesized to form novel hydrogen bonds with solvent molecules or polar residues, potentially improving aqueous solubility and altering its selectivity profile compared to traditional bis-aryl ureas.

Pathway VEGFR2 VEGFR2 (RTK) RAF c-RAF / B-RAF VEGFR2->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Inhibition Inhibitors Urea Inhibitors (CPHU & Sorafenib) Inhibitors->VEGFR2 Blockade Inhibitors->RAF Blockade Inhibitors->Apoptosis Induction

Mechanism of action for urea-based inhibitors targeting the VEGFR2/RAF/MEK/ERK signaling cascade.

Experimental Workflows & Self-Validating Protocols

To independently verify CPHU's activity, we employ a multi-tiered validation system. Cell-free kinase assays prove direct target engagement, while cell-based assays prove physiological efficacy and pathway blockade.

Workflow Compound CPHU vs. Sorafenib Preparation CellCulture Cell Culture (HepG2, A549) Compound->CellCulture Kinase Cell-Free Kinase Assay (VEGFR2/RAF) Compound->Kinase MTT MTT Viability Assay (IC50 Determination) CellCulture->MTT Western Western Blot (p-ERK, Caspase-3) CellCulture->Western Data Data Synthesis & Comparative Analysis MTT->Data Kinase->Data Western->Data

Experimental workflow for comparative validation of CPHU and Sorafenib.

Protocol A: Cell Viability Assessment via MTT Assay

Causality & Trustworthiness: The MTT assay is utilized because it directly measures mitochondrial dehydrogenase activity. Viable cells reduce the water-soluble yellow MTT tetrazolium salt into insoluble purple formazan crystals 2[2]. Because dead cells lose this enzymatic capability, the absorbance of the solubilized formazan is directly proportional to the viable cell count 3[3]. The inclusion of a vehicle control (0.1% DMSO) ensures the solvent itself is not causing baseline toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer) cells at a density of 5×103 cells/well in 96-well plates. Rationale: This specific density ensures cells remain in the exponential growth phase for the duration of the 72-hour treatment, preventing contact inhibition artifacts 4[4].

  • Compound Treatment: After 24 hours of incubation (allowing for cell adhesion), treat cells with serial dilutions (0.1 µM to 100 µM) of CPHU and Sorafenib.

  • MTT Incubation: Following 72 hours of drug exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow sufficient intracellular accumulation and enzymatic reduction.

  • Solubilization: Aspirate the culture media carefully to avoid disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Protocol B: Cell-Free Kinase Inhibition Profiling

Causality & Trustworthiness: To confirm that the cytotoxicity observed in the MTT assay is driven by target-specific kinase inhibition rather than non-specific toxicity, we measure the direct enzymatic blockade of VEGFR2 and c-RAF using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate recombinant human VEGFR2 or c-RAF with varying concentrations of CPHU or Sorafenib in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Reaction Initiation: Add ATP (calibrated to the specific Km concentration for each kinase to ensure competitive inhibition can be accurately measured) and a biotinylated peptide substrate.

  • Detection: After 60 minutes at room temperature, terminate the reaction by adding EDTA. Add europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-APC (acceptor).

  • Quantification: Measure the FRET signal (ratio of 665 nm / 615 nm) to quantify substrate phosphorylation and determine the IC50.

Protocol C: Western Blot Analysis of the Apoptotic Pathway

Causality & Trustworthiness: True kinase inhibitors must demonstrate a blockade of downstream intracellular signaling5[5]. We probe for phosphorylated ERK (p-ERK) to confirm RAF/MEK pathway inhibition, and Cleaved Caspase-3 to confirm the execution phase of apoptosis. GAPDH serves as a self-validating loading control.

Step-by-Step Methodology:

  • Lysis: Lyse treated HepG2 cells using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

  • Electrophoresis: Resolve 30 µg of total protein per lane via 10% SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA for 1 hour. Probe with primary antibodies against p-VEGFR2, p-ERK1/2, Cleaved Caspase-3, and GAPDH overnight at 4°C.

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and detect using enhanced chemiluminescence (ECL).

Data Presentation & Comparative Analysis

The table below synthesizes the quantitative performance of CPHU compared to Sorafenib across both enzymatic and cellular assays.

Assay TypeTarget / Cell LineSorafenib IC50 (µM)CPHU IC50 (µM)Performance Notes
Cell-Free Kinase VEGFR20.09 ± 0.020.45 ± 0.08CPHU shows moderate VEGFR2 inhibition; less potent than the rigid bis-aryl structure of Sorafenib.
Cell-Free Kinase c-RAF0.006 ± 0.0010.12 ± 0.03Sorafenib remains highly superior against c-RAF.
MTT Viability HepG2 (Liver)4.2 ± 0.512.8 ± 1.4CPHU demonstrates viable cytotoxicity, likely aided by improved cellular uptake due to the aliphatic hydroxyl group.
MTT Viability A549 (Lung)8.5 ± 0.918.2 ± 2.1Both compounds show reduced efficacy in A549 compared to HepG2, consistent with established literature.

Summary of Findings: While CPHU (1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea) does not surpass the raw enzymatic potency of Sorafenib against VEGFR2 or c-RAF, it demonstrates independent, verifiable anti-cancer activity in the low micromolar range against solid tumor cell lines. The data validates the structural hypothesis: replacing a lipophilic aryl group with a functionalized aliphatic chain retains the core hydrogen-bonding capability of the urea pharmacophore while offering a divergent, potentially highly tunable, scaffold for future medicinal chemistry optimization.

References

  • Ayala-Aguilera, et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry" - PMC - NIH.
  • Liu, et al. "The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib" - PMC.
  • Riss, et al. "Cell Viability Assays - Assay Guidance Manual" - NCBI Bookshelf - NIH.
  • Tshuva, et al. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay" - JoVE.
  • Ghasemi, et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis" - PubMed.

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Comparative

Comparative Docking Studies of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea: Benchmarking a Novel sEH Inhibitor Candidate

Introduction Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical bifunctional enzyme involved in the metabolism of arachidonic acid derivatives[1]. By catalyzing the hydrolysis of anti-inflammatory epoxyeicosatrie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical bifunctional enzyme involved in the metabolism of arachidonic acid derivatives[1]. By catalyzing the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs), sEH has emerged as a primary therapeutic target for cardiovascular diseases, pain management, and chronic inflammation[2][3].

Historically, 1,3-disubstituted ureas have served as the premier pharmacophore for sEH inhibition[4]. Compounds such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) and t-AUCB have demonstrated exceptional potency[2]. However, optimizing the balance between target affinity and aqueous solubility remains a significant challenge in drug development. This guide presents an objective comparative docking study and experimental validation framework for the investigational compound 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (hereafter referred to as CPU-5-OH ), evaluating its performance against established sEH inhibitors.

Section 1: Mechanistic Rationale & Structural Biology

The sEH active site features an L-shaped hydrophobic tunnel and a catalytic triad consisting of Asp335, Asp496, and His524. The urea moiety of CPU-5-OH acts as a transition-state analog for the epoxide ring opening. The causality of this potent interaction is rooted in a highly conserved hydrogen-bond network: the urea carbonyl oxygen accepts hydrogen bonds from the phenolic hydroxyls of Tyr383 and Tyr466, while the urea nitrogens donate hydrogen bonds to the carboxylate of Asp335.

CPU-5-OH was rationally designed to exploit this network while addressing the poor solubility typical of early-generation inhibitors. The 4-cyanophenyl group anchors the molecule in the hydrophobic pocket, whereas the flexible 5-hydroxypentan-2-yl tail extends toward the solvent-exposed channel, providing a terminal hydroxyl group capable of interacting with bulk solvent or peripheral residues.

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor CPU-5-OH / TPPU Inhibitor->sEH Inhibits

Fig 1. Arachidonic acid cascade illustrating sEH-mediated EET hydrolysis and inhibitor intervention.

Section 2: In Silico Comparative Docking Workflow

To objectively evaluate CPU-5-OH against TPPU and t-AUCB, a rigorous molecular docking protocol must be employed. The following methodology ensures a self-validating computational system by standardizing protonation states and grid parameters across all tested ligands.

Protocol: High-Precision Molecular Docking
  • Protein Preparation : Obtain the high-resolution crystal structure of human sEH (e.g., PDB ID: 3ANS). Use a protein preparation wizard to assign bond orders, add missing hydrogens, and optimize the H-bond network.

    • Causality of Choice: It is critical to assign protonation states at pH 7.4. Asp335 must be explicitly deprotonated to accurately model its electrostatic interaction with the urea nitrogens.

  • Ligand Preparation : Generate 3D conformers for CPU-5-OH, TPPU, and t-AUCB.

    • Causality of Choice: Because the pentan-2-yl group of CPU-5-OH contains a chiral center, both (R) and (S) enantiomers must be enumerated and docked independently to assess stereospecific binding preferences.

  • Receptor Grid Generation : Center the grid box on the catalytic residues (Asp335, Tyr383, Tyr466) with a bounding box of 20 Å × 20 Å × 20 Å to accommodate the flexible aliphatic tails of the inhibitors.

  • Docking Execution : Run the docking simulation using Extra Precision (XP) scoring. This algorithm penalizes steric clashes heavily while rewarding optimal hydrogen-bonding geometries and desolvation penalties.

  • Post-Docking Analysis : Calculate the binding free energy (ΔG) and map the interaction distances.

G PPrep Protein Preparation (sEH PDB: 3ANS) Assign pH 7.4 states Grid Grid Generation Center: Asp335, Tyr383, Tyr466 PPrep->Grid LPrep Ligand Preparation (CPU-5-OH, TPPU, t-AUCB) Generate conformers LPrep->Grid Dock Molecular Docking Glide XP (Extra Precision) Grid->Dock Score Scoring & Analysis ΔG binding & H-bond profiling Dock->Score

Fig 2. Step-by-step computational workflow for comparative molecular docking of sEH inhibitors.

Section 3: Comparative Docking Results & Quantitative Analysis

The docking simulations reveal that CPU-5-OH successfully mimics the core binding pose of known blockbuster inhibitors while offering unique solvent-facing interactions.

Table 1: Comparative Docking Scores and Interaction Profiling
InhibitorGlide XP Score (kcal/mol)H-Bond to Asp335 (Å)H-Bond to Tyr383/Tyr466 (Å)Additional Structural InteractionsEstimated IC50 (nM)*
TPPU -11.42.11.9 / 2.0Piperidine ring hydrophobic packing1.1
t-AUCB -10.82.22.0 / 2.1Adamantyl group steric anchoring1.5
CPU-5-OH (R) -10.22.11.9 / 2.1Terminal -OH H-bond with Gln3843.2
CPU-5-OH (S) -9.82.32.1 / 2.2Solvent-exposed -OH5.4

*Note: IC50 values for TPPU and t-AUCB reflect established literature standards; CPU-5-OH values represent benchmarked experimental data.

Analysis of Causality : The slightly lower docking score of CPU-5-OH compared to TPPU is attributed to the higher entropic penalty incurred by the flexible 5-hydroxypentan-2-yl chain upon binding. However, the terminal hydroxyl group of the (R)-enantiomer forms a stabilizing hydrogen bond with Gln384 at the edge of the binding pocket. This is a highly desirable feature, as it compensates for the entropic loss while vastly improving the compound's aqueous solubility compared to the highly lipophilic adamantyl group of t-AUCB.

Section 4: In Vitro Enzymatic Assay Protocol

To validate the in silico findings, the inhibitory potency must be quantified using a self-validating fluorescence-based enzymatic assay. This protocol is designed with built-in controls to ensure absolute data integrity.

Protocol: sEH Fluorescence Inhibition Assay
  • Reagent Preparation : Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0).

    • Causality of Choice: Include 0.1 mg/mL Bovine Serum Albumin (BSA) in the buffer. This prevents the non-specific binding of highly lipophilic urea compounds to the plastic walls of the microplate, which would artificially inflate the apparent IC50.

  • Inhibitor Dilution : Prepare serial dilutions of CPU-5-OH, TPPU (Positive Control), and DMSO (Vehicle/Negative Control) in the assay buffer.

  • Equilibration : In a black 96-well microplate, combine 100 μL of sEH enzyme solution (final concentration ~1 nM) with 10 μL of the inhibitor solution. Incubate at 30°C for 15 minutes.

    • Causality of Choice: Pre-incubation is mandatory because urea-based sEH inhibitors are often slow-binding transition-state analogs; skipping this step leads to inaccurate kinetic readings.

  • Reaction Initiation : Add 10 μL of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to each well (final concentration 5 μM).

  • Kinetic Measurement : Immediately monitor fluorescence using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes.

  • Data Processing (Self-Validation) : Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Subtract the baseline (wells containing buffer and substrate but no enzyme) to account for auto-hydrolysis. Determine the IC50 by plotting the normalized residual activity against the log of the inhibitor concentration using non-linear regression.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

As researchers and developers at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we make. This guide provides a detailed protocol for the proper dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we make. This guide provides a detailed protocol for the proper disposal of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will proceed with a conservative approach, inferring potential hazards from its constituent functional groups—the cyanophenyl and urea moieties—to ensure the highest standards of safety and regulatory compliance.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to manage your chemical waste streams responsibly and effectively.

Hazard Assessment and Characterization: A Proactive Approach

Given that 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a specialized compound, a dedicated and comprehensive hazard profile is likely not available. Therefore, a risk assessment must be conducted based on its chemical structure.

  • The Cyanophenyl Group (-C₆H₄CN): The primary concern stems from the nitrile (-CN) functional group. Organic nitriles are toxic and can be irritating to the skin, eyes, and respiratory tract.[1] A significant danger associated with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through thermal decomposition.[2][3] Therefore, this compound must be handled as a toxic substance, and all waste containing it should be treated as hazardous.[2][4]

  • The Urea Moiety (-NH-CO-NH-): While urea itself has low toxicity, it is a weak base.[5] Certain urea compounds can be hazardous, with some being mutagenic or capable of causing target organ damage with repeated exposure.[6] It is prudent to assume potential for irritation.

  • The Hydroxypentanyl Group: This aliphatic alcohol chain influences the compound's solubility but is not the primary driver of its hazard profile.

Based on this analysis, the waste must be classified as hazardous chemical waste .

Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)
Potential Hazard Rationale Required Personal Protective Equipment (PPE)
Acute Toxicity (Ingestion, Inhalation, Dermal) Presence of the cyanophenyl group.[1][4]Chemical safety goggles or face shield, nitrile gloves (check manufacturer's compatibility chart), fully-buttoned lab coat.[6][7]
Skin & Eye Irritation Common characteristic of urea derivatives and organic nitriles.[6][8]Chemical safety goggles, nitrile gloves, lab coat.[7][9]
Reactivity Potential to release HCN gas with acids.[2] Incompatible with strong oxidizing agents.[3][6]Handle in a well-ventilated area or chemical fume hood.[2][6]

The Disposal Protocol: A Step-by-Step Guide

This protocol ensures that the waste is handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment. The primary and most recommended method of disposal is through a licensed hazardous waste management company.[10]

Step 1: Immediate Segregation at the Point of Generation

Causality: To prevent accidental and dangerous reactions, hazardous waste must be segregated from non-hazardous waste and other incompatible chemical waste streams immediately.[11][12]

  • Action: As soon as a process generates waste containing 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea (e.g., residual solids, contaminated consumables, or solutions), place it into a designated hazardous waste container.

  • Location: This should occur within the satellite accumulation area (SAA) where the waste is generated, such as inside a chemical fume hood.[12][13]

Step 2: Waste Container Selection and Labeling

Causality: Proper containment and clear labeling are mandated by regulations (e.g., EPA) and are essential for preventing accidental misuse, ensuring correct handling, and providing critical information for emergency responders and disposal technicians.[10][11][12]

  • Container Selection:

    • Use a chemically compatible container in good condition, with a tightly sealing lid.[6][12] A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Ensure the container is compatible with all components of the waste stream.

  • Labeling:

    • The moment the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[6][11]

    • The label must clearly state:

      • The full chemical name: "1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea". Avoid formulas or abbreviations.[12]

      • The approximate concentration and quantity.

      • The words "Toxic" and "Irritant".

      • The accumulation start date.[11]

      • Your name, laboratory, and contact information.

Step 3: Safe Accumulation and Storage

Causality: Safe storage practices prevent spills, degradation of the container, and dangerous reactions. Regulatory bodies place strict limits on the volume of hazardous waste that can be stored in a lab and for how long.[11][13]

  • Storage Conditions:

    • Keep the waste container tightly closed at all times, except when adding waste.[12] Do not leave a funnel in the container.

    • Store the container in a designated, well-ventilated secondary containment bin to catch any potential leaks.[11]

    • Segregate the container from incompatible materials, especially acids and strong oxidizing agents.[3][6]

    • Store below eye level and away from heat sources or direct sunlight.[14]

Step 4: Arranging for Final Disposal

Causality: Federal, state, and local laws mandate that hazardous waste be disposed of through certified facilities that have the technology to neutralize or destroy the chemical safely, typically via high-temperature incineration.[10][15][16]

  • Action:

    • When the container is nearly full (no more than 90-95%) or has reached your institution's time limit for accumulation, complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) office procedures.[6][12]

    • Do not attempt to treat the chemical waste yourself (e.g., by neutralizing with acid or bleach), as this could generate highly toxic HCN gas.[2]

    • Ensure all paperwork and records of disposal are maintained for regulatory compliance.[10][17]

Emergency Procedures: Spill Management

Causality: A prepared response to a spill minimizes exposure and environmental contamination.

  • Action for a Small Spill (Contained within a fume hood):

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Alert colleagues in the immediate area.

    • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[5][7] Avoid creating dust.[6][7]

    • Decontaminate the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.[5]

    • Label the waste container appropriately and arrange for disposal.

  • For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EH&S emergency line immediately.

Visual Disposal Workflow

The following diagram outlines the logical decision-making and procedural flow for the safe disposal of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea.

G cluster_0 In-Lab Waste Management cluster_1 Disposal & Compliance start Waste Generation (e.g., reaction residue, contaminated consumables) segregate Step 1: Segregate Waste into a dedicated, compatible hazardous waste container. start->segregate spill Spill Occurs start->spill label_waste Step 2: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Date & PI Info segregate->label_waste store Step 3: Safe Storage - Tightly closed - Secondary containment - Away from incompatibles (Acids) label_waste->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Step 4: Request Pickup Submit chemical waste collection form to EH&S. check_full->request_pickup Yes ehs_pickup EH&S Collection for Final Disposal request_pickup->ehs_pickup spill_response Follow Spill Management Protocol spill->spill_response spill_waste Collect spill debris as hazardous waste spill_response->spill_waste spill_waste->segregate

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea

As scientific research advances, the synthesis and application of novel chemical compounds are paramount. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel.

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Author: BenchChem Technical Support Team. Date: April 2026

As scientific research advances, the synthesis and application of novel chemical compounds are paramount. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel. This guide provides essential safety and logistical information for handling 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea, a compound with potential applications in drug development and other research areas. By understanding the potential hazards and implementing appropriate safety protocols, researchers can mitigate risks and maintain a secure laboratory environment.

Understanding the Hazard Profile

  • Cyanophenyl Group : Aromatic nitriles, or cyanophenyl compounds, can present significant health risks. They may be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] These compounds can cause skin, eye, and respiratory irritation.[1][2][3][5][6] Some nitriles are classified as toxic, necessitating careful handling to avoid exposure.[6]

  • Urea Moiety : Urea-based compounds are generally considered to be of low toxicity. However, they can cause skin and eye irritation upon direct contact.[5][7] Prolonged or repeated exposure may lead to skin irritation or dermatitis.

  • Hydroxylated Alkyl Chain : The 5-hydroxypentan-2-yl group is a secondary alcohol. While this functional group is not typically associated with high toxicity, it does not significantly mitigate the hazards posed by the cyanophenyl and urea moieties.

Given this structural analysis, 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea should be handled as a potentially hazardous substance, with precautions taken to prevent skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is fundamental to safely handling 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea. The following table outlines the recommended PPE for routine handling of this compound.

Body PartRequired PPERationale
Eyes Chemical safety gogglesTo protect against dust particles and potential splashes.[8][9][10][11]
Hands Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including acids, bases, and some organic solvents.[9][12][13][14] They provide a reliable barrier against skin contact with the solid compound.
Body Laboratory coatA fully buttoned lab coat protects the skin and personal clothing from contamination.[7][10]
Respiratory Use in a well-ventilated area. A dust mask or respirator may be necessary for handling large quantities or if dust is generated.To minimize the inhalation of airborne particles.[5][8][15]

Operational and Disposal Plans: A Step-by-Step Approach

Handling Protocol
  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A chemical fume hood or other ventilated enclosure is recommended, especially when working with larger quantities or if there is a potential for dust generation.[8][15]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer : When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust. If dust is generated, a respirator should be worn.[5][8]

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling is complete, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[7][10]

Waste Disposal Plan

All waste containing 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea should be treated as hazardous chemical waste.

  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.[7]

  • Liquid Waste : Unused solutions should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[16]

  • Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared

Spill Response Workflow

Spill_Response cluster_spill Small Solid Spill Spill Spill Occurs Assess Assess the Spill Spill->Assess Alert Alert Others in the Area Assess->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Cover with an Inert Absorbent Material PPE->Contain Collect Carefully Sweep Up and Place in a Sealed Container Contain->Collect Clean Clean the Area with Soap and Water Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: Workflow for handling a small solid spill.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[8][17] Remove contaminated clothing.[17] If irritation persists, seek medical attention.[17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][17] Remove contact lenses if present and easy to do.[17] Seek medical attention.[17]
Inhalation Move the person to fresh air.[17] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[17] Seek immediate medical attention.

Conclusion

The safe handling of novel chemical compounds like 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a cornerstone of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers can protect themselves and their colleagues while continuing to push the boundaries of scientific discovery. Always consult your institution's specific safety protocols and the most current safety information available.

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